Myt1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-8-3-6-12(24)9(2)15(8)23-16(19)13(17(20)25)14-18(23)21-7-11(22-14)10-4-5-10/h3,6-7,10,24H,4-5,19H2,1-2H3,(H2,20,25) |
InChI Key |
OGYFWWOEHHCUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4CC4)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Myt1-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myt1-IN-3 is a potent inhibitor of the Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), a key regulator of the G2/M cell cycle checkpoint. By targeting Myt1, this compound disrupts the normal cell cycle control in cancer cells, leading to premature mitotic entry and subsequent cell death. This document provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative efficacy data, and relevant experimental protocols. Information on the broader class of Myt1 inhibitors is included to provide a comprehensive understanding of this therapeutic strategy.
Introduction to Myt1 Kinase
Myt1 is a dual-specificity protein kinase that plays a crucial role in preventing cells from entering mitosis prematurely.[1][2] It is a member of the Wee1-like kinase family and functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M transition.[1][2] Specifically, Myt1 phosphorylates CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3] This inhibitory action ensures that the cell has adequate time to complete DNA replication and repair any damage before initiating mitosis.[4] In many cancer cells, the G1 checkpoint is often compromised, making them heavily reliant on the G2/M checkpoint for survival.[4] This dependency presents a therapeutic window for targeting Myt1.
This compound: A Potent Myt1 Inhibitor
This compound has been identified as a potent inhibitor of Myt1 kinase, with a reported IC50 of less than 10 nM. While detailed public data on this compound is limited, its mechanism of action is understood through the lens of highly selective Myt1 inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant Myt1 inhibitors. The data for other inhibitors is provided for comparative purposes and to illustrate the potency of this class of compounds.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | Myt1 | <10 | Patent WO2021195782 A1 |
| RP-6306 (Lunresertib) | Myt1 | 2 | [2] |
| PD0166285 | Myt1, Wee1 | 72 (Myt1), 24 (Wee1) | [2] |
| Adavosertib (AZD1775) | Wee1 | - (Primarily Wee1 inhibitor) | [1] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Myt1 kinase activity. This leads to a cascade of cellular events culminating in cancer cell death.
Signaling Pathway
The inhibition of Myt1 by this compound disrupts the G2/M checkpoint. The following diagram illustrates this pathway:
Caption: this compound inhibits Myt1, preventing CDK1 phosphorylation and forcing premature mitotic entry.
Cellular Consequences
Inhibition of Myt1 by this compound results in the following cellular events:
-
Abrogation of the G2/M Checkpoint: By preventing the inhibitory phosphorylation of CDK1, this compound allows for the premature activation of the CDK1/Cyclin B complex.[1]
-
Premature Mitotic Entry: The untimely activation of CDK1 forces cells to enter mitosis before DNA replication and repair are complete.[1]
-
Mitotic Catastrophe: The presence of unrepaired DNA damage during mitosis leads to catastrophic events such as chromosome missegregation.[4]
-
Apoptosis: Ultimately, mitotic catastrophe triggers programmed cell death (apoptosis) in the cancer cells.[1]
Therapeutic Potential in Cancer
The reliance of many cancer cells on the G2/M checkpoint makes Myt1 an attractive therapeutic target. Myt1 inhibitors like this compound are being explored for their potential in cancer therapy, both as monotherapies and in combination with other agents.
Monotherapy
In certain cancer types, particularly those with existing DNA damage or replication stress, Myt1 inhibition alone can be sufficient to induce cell death.[4]
Combination Therapy
The efficacy of Myt1 inhibitors can be enhanced when used in combination with DNA-damaging agents such as chemotherapy or radiation.[1] By abrogating the G2/M checkpoint, Myt1 inhibitors prevent cancer cells from repairing the DNA damage induced by these therapies, leading to a synergistic anti-cancer effect.[4]
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard methodologies used to evaluate Myt1 inhibitors.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on Myt1 kinase activity.
Caption: Workflow for an in vitro Myt1 kinase inhibition assay.
Protocol:
-
Recombinant human Myt1 kinase is incubated with its substrate, the CDK1/Cyclin B complex, in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of this compound (or a vehicle control) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The level of CDK1 phosphorylation is quantified using methods such as Western blotting with phospho-specific antibodies or a luminescence-based assay like ADP-Glo that measures ATP consumption.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle progression.
Protocol:
-
Cancer cells are treated with this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the inhibitor causes an accumulation of cells in a particular phase, indicative of cell cycle arrest.
Resistance Mechanisms
A potential mechanism of resistance to Myt1 inhibitors is the overexpression of Myt1 itself.[5][6] Increased levels of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same therapeutic effect.[5][6]
Conclusion
This compound is a potent and selective inhibitor of Myt1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting this vulnerability in cancer cells, this compound induces premature mitosis and apoptotic cell death. Its mechanism of action supports its development as a potential anti-cancer therapeutic, both as a standalone treatment and in combination with DNA-damaging agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and other inhibitors of this important pathway.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WO2022213204A1 - Combination therapies including myt1 inhibitors - Google Patents [patents.google.com]
- 4. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Potent and Selective Myt1 Kinase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a member of the Wee1 family, is a crucial regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[2][3] In many cancer cells with a defective G1 checkpoint, the G2/M checkpoint becomes critical for survival, especially in the presence of DNA damage. This dependency makes Myt1 a compelling therapeutic target.[1][4] Inhibition of Myt1 can force cancer cells to enter mitosis prematurely, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality, particularly in tumors with specific genetic alterations like CCNE1 amplification.[1][5] This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective Myt1 inhibitors, exemplified by recently developed tetrahydropyrazolopyrazine derivatives.[5][6][7]
Myt1 Signaling Pathway
Myt1 is a key downstream effector in the G2/M checkpoint signaling cascade. Its activity is tightly regulated by upstream kinases and phosphatases, ensuring proper cell cycle progression. The following diagram illustrates the central role of Myt1 in this pathway.
Discovery of Selective Myt1 Inhibitors
The discovery of selective Myt1 inhibitors has been a key objective in developing novel cancer therapies. A significant challenge has been achieving selectivity over the closely related Wee1 kinase, as dual inhibition can lead to toxicities such as bone marrow suppression.[5]
A recent breakthrough in this area is the development of a series of tetrahydropyrazolopyrazine derivatives.[5][6][7] The discovery process, driven by structure-based drug design, led to the identification of potent and highly selective Myt1 inhibitors. The lead compound from this series, herein referred to as "Compound 21," demonstrates excellent pharmacokinetic properties and in vivo antitumor efficacy.[5] Another notable selective Myt1 inhibitor that has entered clinical trials is RP-6306.[8]
Synthesis of a Tetrahydropyrazolopyrazine-based Myt1 Inhibitor
The synthesis of the tetrahydropyrazolopyrazine core of these novel Myt1 inhibitors involves a multi-step process. A representative synthetic scheme is outlined below. The general approach focuses on the construction of the core heterocyclic scaffold followed by the addition of various substituents to optimize potency and selectivity.
Please note: The following is a generalized representation based on published synthetic routes for this class of compounds.[5]
Quantitative Data
The following tables summarize the key quantitative data for a representative potent and selective Myt1 inhibitor, "Compound 21," from the tetrahydropyrazolopyrazine series.[5]
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. Wee1 |
| Myt1 | < 10 | > 1000-fold |
| Wee1 | > 10,000 | - |
Table 2: Cellular Activity
| Cell Line | Genetic Background | IC50 (nM) |
| HCC1143 | CCNE1 Amplified | 50 - 100 |
| OVCAR3 | CCNE1 Amplified | 100 - 200 |
| MDA-MB-231 | CCNE1 Normal | > 1000 |
Table 3: Pharmacokinetic Properties (Mouse)
| Parameter | Value |
| Oral Bioavailability | > 50% |
| Half-life (t1/2) | 4 - 6 hours |
| Cmax | 1 - 2 µM (at 10 mg/kg) |
| Clearance | Low to moderate |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Myt1 inhibitors. Below are representative protocols for key experiments.
Myt1 Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Myt1 kinase.
Materials:
-
Recombinant human Myt1 kinase
-
CDK1/Cyclin B substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Compound 21)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add Myt1 kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the CDK1/Cyclin B substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a Myt1 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC1143, OVCAR3, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Record the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a Myt1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
CCNE1-amplified cancer cells (e.g., OVCAR3)
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once or twice daily, for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition in the treated group to the control group.
Conclusion
The development of potent and selective Myt1 kinase inhibitors represents a promising therapeutic strategy for cancers that are dependent on the G2/M checkpoint. The tetrahydropyrazolopyrazine series of compounds, along with other selective inhibitors like RP-6306, demonstrates that high selectivity over Wee1 is achievable, potentially leading to a better safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued discovery and development of novel Myt1 inhibitors for cancer therapy.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
Myt1 Kinase Inhibitor: A Deep Dive into Target Specificity and Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase Myt1 is a critical regulator of the G2/M cell cycle checkpoint, primarily functioning to inhibit cyclin-dependent kinase 1 (CDK1) through phosphorylation. This gatekeeping role has positioned Myt1 as a compelling target for anti-cancer therapeutics, particularly in tumors with compromised G1 checkpoints. The development of potent and selective Myt1 inhibitors is a key objective in oncology drug discovery. This guide provides a comprehensive overview of the target specificity and selectivity of Myt1 inhibitors, utilizing publicly available data for the well-characterized inhibitor, Lunresertib (RP-6306), as a case study, due to the absence of specific public information for a compound designated "Myt1-IN-3". We will delve into the quantitative data, experimental methodologies, and the crucial signaling pathways involved.
Introduction to Myt1 Kinase and its Role in Cancer
Myt1, along with its partially redundant counterpart Wee1, acts as a key negative regulator of mitotic entry.[1][2] These kinases phosphorylate CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15), respectively, thereby inactivating the CDK1/Cyclin B1 complex and preventing premature entry into mitosis.[2][3] Many cancer cells exhibit a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair before cell division.[1][4] This dependency creates a therapeutic window for Myt1 inhibitors, which can force cancer cells into premature and catastrophic mitosis, leading to cell death.[5] Myt1 has been found to be overexpressed in various malignancies and is associated with poor prognosis in some cancers, further validating it as a therapeutic target.[1][2]
Myt1 Inhibitor Target Specificity and Selectivity: A Case Study of Lunresertib (RP-6306)
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to its intended target, while selectivity describes its capacity to do so without significantly affecting other kinases or cellular proteins. High selectivity is crucial for minimizing off-target effects and associated toxicities.
While information on a specific inhibitor designated "this compound" is not publicly available, we can examine the principles of Myt1 inhibitor selectivity through the lens of a known compound, Lunresertib (RP-6306).
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the reported IC50 values for Lunresertib against Myt1 and the closely related kinase, Wee1.
| Kinase Target | Lunresertib (RP-6306) IC50 (nM) | Reference |
| Myt1 | 2 | [6] |
| Wee1 | 4100 | [6] |
As the data indicates, Lunresertib is a highly potent inhibitor of Myt1 with an IC50 of 2 nM.[6] Importantly, it displays significant selectivity for Myt1 over Wee1, with an IC50 of 4100 nM for the latter.[6] This represents a greater than 2000-fold selectivity for Myt1, which is a desirable characteristic for a targeted therapy.
In contrast, the inhibitor PD0166285 demonstrates dual activity against both Myt1 and Wee1, with IC50 values of 72 nM and 24 nM, respectively.[6]
Experimental Protocols for Assessing Kinase Inhibition
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are generalized protocols for common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
| Parameter | Description |
| Kinase | Purified recombinant human Myt1 kinase. |
| Substrate | A peptide or protein substrate that is a known target of Myt1, often a fragment of CDK1. The substrate is typically labeled for detection. |
| Detection Method | Commonly used methods include radiometric assays (measuring the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., TR-FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo). |
| ATP Concentration | Typically set at or near the Michaelis constant (Km) for ATP for the specific kinase to ensure competitive inhibition can be accurately measured. |
| Inhibitor | The test compound (e.g., Lunresertib) is serially diluted to generate a dose-response curve. |
| Procedure | 1. The kinase, substrate, and inhibitor are incubated together in a suitable buffer. 2. The reaction is initiated by the addition of ATP. 3. The reaction is allowed to proceed for a defined period at a specific temperature. 4. The reaction is stopped, and the amount of phosphorylated substrate is quantified. 5. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. |
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.
| Parameter | Description |
| Cell Line | Cancer cell lines known to be sensitive to G2/M checkpoint inhibition. |
| Endpoint | Measurement of cellular processes affected by Myt1 inhibition, such as: - Phospho-CDK1 levels: Western blotting or ELISA to detect changes in the phosphorylation of CDK1 at Thr14 and Tyr15. - Cell cycle analysis: Flow cytometry to determine the percentage of cells in different phases of the cell cycle. - Cell viability/proliferation: Assays such as MTT, MTS, or CellTiter-Glo to measure the effect of the inhibitor on cell growth and survival. |
| Procedure | 1. Cells are seeded in multi-well plates and allowed to adhere. 2. Cells are treated with a range of concentrations of the inhibitor. 3. After a defined incubation period, the chosen endpoint is measured. 4. Data is analyzed to determine the effect of the inhibitor on the cellular process. |
Visualizing Key Pathways and Workflows
Myt1 Signaling Pathway
The following diagram illustrates the central role of Myt1 in the G2/M checkpoint control.
Caption: Myt1 and Wee1 negatively regulate the G2/M transition.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the specificity and selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor specificity and selectivity testing.
Conclusion
The specificity and selectivity of Myt1 inhibitors are paramount to their therapeutic potential. A thorough characterization, involving both biochemical and cell-based assays, is essential to identify compounds with high on-target potency and minimal off-target effects. The case of Lunresertib (RP-6306) highlights the feasibility of developing highly selective Myt1 inhibitors. As our understanding of the intricate roles of Myt1 in cancer biology deepens, the development of precisely targeted inhibitors will continue to be a critical endeavor in the pursuit of more effective and less toxic cancer therapies.
References
- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Myt1-IN-3 and the G2/M Checkpoint: A Technical Guide to Targeted Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G2/M checkpoint is a critical regulator of cell cycle progression, ensuring that cells do not enter mitosis with damaged or unreplicated DNA. A key kinase in this checkpoint is Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1), a member of the Wee1 family. Myt1 negatively regulates the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature mitotic entry. In many cancer cells, the G1/S checkpoint is compromised, leading to a greater reliance on the G2/M checkpoint for survival, making Myt1 an attractive therapeutic target. Inhibition of Myt1 can force cancer cells into premature and catastrophic mitosis, leading to apoptosis. This technical guide provides an in-depth overview of the role of Myt1 in the G2/M checkpoint and the mechanism of its inhibition by Myt1-IN-3, a potent and selective inhibitor.
The Role of Myt1 in G2/M Checkpoint Regulation
The transition from the G2 to the M phase of the cell cycle is tightly controlled to maintain genomic integrity. Myt1 plays a crucial inhibitory role in this process.[1][2][3][4]
-
CDK1 Inhibition: Myt1 is a dual-specificity kinase that primarily phosphorylates CDK1 on Threonine 14 (Thr14) and to a lesser extent on Tyrosine 15 (Tyr15).[2][3][5][6] These phosphorylations within the ATP-binding site of CDK1 inhibit its kinase activity.[2]
-
Cytoplasmic Sequestration: Myt1 is localized to the membranes of the endoplasmic reticulum and the Golgi apparatus.[2][3] This localization allows Myt1 to sequester the CDK1/Cyclin B1 complex in the cytoplasm, preventing its nuclear translocation and subsequent initiation of mitosis.
-
Collaboration with Wee1: Myt1 works in concert with Wee1, another kinase that phosphorylates CDK1 on Tyr15, to ensure a robust G2 arrest.[1][3][5] While Wee1 is primarily nuclear, Myt1 acts in the cytoplasm, providing a comprehensive inhibition of CDK1 activity throughout the cell.[2][3]
The inhibition of CDK1 by Myt1 and Wee1 is reversed by the phosphatase Cdc25, which dephosphorylates Thr14 and Tyr15, leading to CDK1 activation and mitotic entry. In the presence of DNA damage, the G2/M checkpoint is activated, leading to the inhibition of Cdc25 and the continued activity of Myt1 and Wee1, thus preventing mitosis until the damage is repaired.[4]
Signaling Pathway of Myt1 in G2/M Checkpoint Control
This compound: A Potent and Selective Myt1 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Myt1 kinase.[7] Its mechanism of action is centered on the direct inhibition of Myt1's kinase activity, leading to the abrogation of the G2/M checkpoint.
Mechanism of Action of this compound
By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the accumulation of active CDK1/Cyclin B complexes, which then triggers premature entry into mitosis.[8] In cancer cells with a defective G1/S checkpoint, this forced mitotic entry with unrepaired DNA damage results in mitotic catastrophe and subsequent apoptosis.[8]
Quantitative Data on Myt1 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant Myt1 inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | PKMYT1 | 16.5 | Potent and selective PKMYT1 inhibitor. [7] |
| Lunresertib (RP-6306) | Myt1 | 2 | Highly selective for Myt1 over Wee1 (IC50: 4100 nM).[3] |
| PD0166285 | Myt1 / Wee1 | 72 (Myt1), 24 (Wee1) | Dual inhibitor of Myt1 and Wee1.[3] |
Experimental Protocols for Studying Myt1 Inhibition
The following section details key experimental protocols used to investigate the role of Myt1 and the effects of its inhibition.
In Vitro Myt1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on Myt1 kinase activity.
Principle: Recombinant Myt1 kinase is incubated with a substrate (e.g., a peptide containing the CDK1 phosphorylation sites or a generic substrate like Myelin Basic Protein) and ATP. The amount of substrate phosphorylation is then quantified, typically using radiometric methods (32P-ATP or 33P-ATP) or fluorescence-based techniques.
Detailed Protocol (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Myt1, a suitable substrate (e.g., 20 µM Myelin Basic Protein), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]-ATP (e.g., 10 µM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-33P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Cell-Based Assay for G2/M Checkpoint Inhibition
This assay assesses the ability of a Myt1 inhibitor to override the G2/M checkpoint in cells.
Principle: Cells are synchronized in the G2 phase, and then treated with the Myt1 inhibitor. The percentage of cells entering mitosis is then quantified by measuring the levels of a mitotic marker, such as phosphorylated Histone H3 (pHH3).
Detailed Protocol:
-
Cell Culture and Synchronization: Plate a suitable cancer cell line (e.g., HeLa or U2OS) and synchronize the cells at the G1/S boundary using a double thymidine block. Release the cells from the block and allow them to progress to the G2 phase (typically 8-10 hours post-release).
-
Inhibitor Treatment: Treat the synchronized G2 cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe mitotic entry (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization: Harvest the cells, fix them with 4% paraformaldehyde, and permeabilize with 90% methanol.
-
Immunostaining: Stain the cells with an antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10)) and a DNA dye (e.g., DAPI or propidium iodide).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of pHH3-positive cells (mitotic cells) in the treated and control samples.
-
Data Analysis: Plot the percentage of mitotic cells against the concentration of this compound to determine the effective concentration for checkpoint abrogation.
Western Blot Analysis of CDK1 Phosphorylation
This method is used to directly observe the effect of Myt1 inhibition on the phosphorylation status of its direct substrate, CDK1.
Principle: Cells are treated with a Myt1 inhibitor, and cell lysates are then subjected to western blotting to detect the levels of phosphorylated CDK1 (p-Thr14 and p-Tyr15) and total CDK1.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for p-Thr14-CDK1, p-Tyr15-CDK1, and total CDK1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the relative levels of phosphorylated CDK1 to total CDK1 in treated versus untreated cells.
Conclusion and Future Directions
Myt1 is a validated and promising target for cancer therapy, particularly for tumors with a compromised G1/S checkpoint. Potent and selective inhibitors like this compound offer a targeted approach to exploit this vulnerability. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of Myt1 inhibitors and for further research into the intricate mechanisms of G2/M checkpoint control.
Future research in this area will likely focus on:
-
The development of even more selective and potent Myt1 inhibitors.
-
The investigation of Myt1 inhibitors in combination with other anti-cancer agents, such as DNA-damaging chemotherapy and other checkpoint inhibitors (e.g., Wee1, ATR, or Chk1 inhibitors), to overcome resistance and enhance therapeutic efficacy.[8]
-
The identification of predictive biomarkers to select patients who are most likely to respond to Myt1-targeted therapies.
-
The exploration of the role of Myt1 in other cellular processes and diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. Analysis of Cell Cycle [cyto.purdue.edu]
- 6. Myt1: a Wee1-type kinase that phosphorylates Cdc2 on residue Thr14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
Myt1 versus Wee1 Inhibition: A Technical Guide to Targeting the G2/M Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G2/M checkpoint is a critical regulator of cell cycle progression, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. Two key kinases, Myt1 and Wee1, act as gatekeepers of this checkpoint through their inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). While both kinases contribute to the negative regulation of CDK1, their distinct subcellular localizations and substrate specificities present unique opportunities for targeted cancer therapy. This technical guide provides an in-depth comparison of Myt1 and Wee1 inhibitor function, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the pertinent signaling pathways. This document focuses on the comparative functions of selective Myt1 inhibitors and Wee1 inhibitors to inform research and drug development strategies.
Introduction: The Roles of Myt1 and Wee1 in Cell Cycle Control
Myt1 and Wee1 are serine/threonine kinases that belong to the Wee1 family of protein kinases.[1] They play a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF).[2] This inactivation prevents premature entry into mitosis, allowing time for DNA repair.[2]
Wee1 kinase is primarily localized to the nucleus, where it phosphorylates CDK1 predominantly on the Tyrosine 15 (Tyr15) residue.[1][2] This phosphorylation sterically hinders the ATP-binding site of CDK1, thereby inhibiting its kinase activity.[3]
Myt1 kinase , in contrast, is a membrane-associated kinase found in the cytoplasm, anchored to the endoplasmic reticulum and Golgi apparatus.[1][2] Myt1 has a dual-specificity, phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyr15.[3][4] This cytoplasmic localization suggests a role for Myt1 in regulating the cytoplasmic pool of CDK1/Cyclin B before its nuclear translocation.[5]
The distinct localizations and substrate specificities of Myt1 and Wee1 suggest they have non-redundant functions in cell cycle control, making them both attractive targets for cancer therapy, particularly in tumors with a high reliance on the G2/M checkpoint due to defects in other cell cycle regulators like p53.[6]
Mechanism of Action of Myt1 and Wee1 Inhibitors
Inhibition of Myt1 or Wee1 leads to the abrogation of the G2/M checkpoint. By preventing the inhibitory phosphorylation of CDK1, these inhibitors cause a premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis irrespective of their DNA integrity.[7] This can lead to a phenomenon known as "mitotic catastrophe," where cells with extensive DNA damage undergo apoptosis during or after a faulty mitosis.[7]
Wee1 inhibitors , such as adavosertib (AZD1775), have been extensively studied and have shown promise in clinical trials.[6][8] They are particularly effective in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[9]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of representative Myt1 and Wee1 inhibitors, highlighting their potency and selectivity.
Table 1: Inhibitory Activity of Selected Kinase Inhibitors against Myt1 and Wee1
| Inhibitor | Target(s) | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 | 4100 | [2] |
| Adavosertib (AZD1775) | Wee1 | - | 5.2 | [7] |
| PD0166285 | Wee1/Myt1 | 72 | 24 | [2] |
Note: A lower IC50 value indicates higher potency.
Table 2: Cellular Activity of Myt1 and Wee1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| Adavosertib | HeLa | Cell Viability (48h) | 120 | [7] |
| Adavosertib (with Myt1 overexpression) | HeLa | Cell Viability (48h) | 308 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Myt1 and Wee1 inhibitors.
In Vitro CDK1 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a CDK1 substrate by purified Myt1 or Wee1 kinase.
Materials:
-
Recombinant human Myt1 or Wee1 kinase
-
Recombinant CDK1/Cyclin B1
-
CDK1 substrate (e.g., Histone H1 or a specific peptide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compound
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant Myt1 or Wee1, and the CDK1 substrate.
-
Add the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper or SDS-PAGE loading buffer).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP, or run the samples on an SDS-PAGE gel.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or by autoradiography and densitometry.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based G2/M Checkpoint Abrogation Assay
This assay determines the ability of an inhibitor to force cells to enter mitosis despite the presence of a DNA damage-induced G2 arrest.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., doxorubicin, etoposide)
-
Inhibitor compound
-
Flow cytometer
-
Propidium iodide (PI) or DAPI for DNA content staining
-
Antibody against a mitotic marker (e.g., phospho-Histone H3 Ser10)
Protocol:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a DNA damaging agent to induce G2 arrest (e.g., doxorubicin for 16-24 hours).
-
Add the Myt1 or Wee1 inhibitor at various concentrations to the arrested cells.
-
Incubate for a further period (e.g., 1-2 hours).
-
Harvest the cells, fix them in ethanol, and stain with PI or DAPI.
-
Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population indicates checkpoint abrogation.
-
Alternatively, for more specific mitotic entry analysis, fix and stain the cells with an antibody against phospho-Histone H3 (Ser10) and a DNA stain.
-
Quantify the percentage of mitotic cells using fluorescence microscopy or a high-content imaging system.
Western Blot Analysis of CDK1 Phosphorylation
This method is used to directly assess the phosphorylation status of CDK1 at the inhibitory sites targeted by Myt1 and Wee1.
Materials:
-
Cell line of interest
-
Inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE equipment and reagents
-
Western blotting membranes and reagents
-
Chemiluminescence detection system
Protocol:
-
Treat cells with the inhibitor compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-CDK1 signals to total CDK1 and the loading control. A decrease in the phospho-CDK1 signal indicates inhibitor activity.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: G2/M checkpoint signaling pathway.
Caption: Mechanism of action for Myt1 and Wee1 inhibitors.
Caption: Experimental workflow for inhibitor characterization.
Conclusion and Future Directions
The inhibition of Myt1 and Wee1 represents a promising strategy in cancer therapy, particularly for tumors that are heavily reliant on the G2/M checkpoint. While Wee1 inhibitors are more advanced in clinical development, the emergence of highly selective Myt1 inhibitors like Lunresertib opens up new avenues for research and therapeutic intervention.
Key distinctions and considerations:
-
Localization: The cytoplasmic and nuclear localizations of Myt1 and Wee1, respectively, may lead to different biological consequences upon inhibition and could be exploited for targeted therapies.
-
Selectivity: The development of highly selective Myt1 inhibitors allows for the dissection of the specific roles of Myt1 in cancer cell biology and may offer a more favorable therapeutic window compared to dual or less selective inhibitors.
-
Combination Therapies: Both Myt1 and Wee1 inhibitors show strong potential for combination with DNA-damaging agents. Further research is needed to determine the optimal combination strategies for different tumor types.
-
Biomarkers: Identifying predictive biomarkers of response to Myt1 and Wee1 inhibitors is crucial for patient stratification and the successful clinical implementation of these agents.
This technical guide provides a foundational understanding of the comparative functions of Myt1 and Wee1 inhibitors. Continued research into the distinct and overlapping roles of these kinases will be essential for realizing their full therapeutic potential in the fight against cancer.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Myt1 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro kinase assays to measure the activity of Myt1 (PKMYT1), a critical regulator of the G2/M cell cycle checkpoint. The following sections describe various assay formats, from traditional radiometric methods to advanced fluorescence-based techniques, enabling researchers to screen for Myt1 inhibitors and characterize its enzymatic activity.
Introduction to Myt1 Kinase
Myt1 is a dual-specificity protein kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex.[1][2][3][4] This inhibitory phosphorylation on Threonine-14 and Tyrosine-15 residues of Cdk1 prevents premature entry into mitosis, making Myt1 an attractive target for cancer therapy.[2][4] Overexpression of Myt1 has been observed in various cancers and can contribute to resistance to certain therapies.[4][5] The in vitro assays detailed below are essential tools for identifying and characterizing novel Myt1 inhibitors.
Myt1 Signaling Pathway
The diagram below illustrates the role of Myt1 in the G2/M checkpoint of the cell cycle. Myt1, along with Wee1 kinase, phosphorylates Cdk1, leading to its inactivation and cell cycle arrest in the G2 phase. This allows for DNA repair before the cell enters mitosis.
Experimental Protocols
Several in vitro assay formats can be employed to measure Myt1 kinase activity. The choice of assay depends on the required throughput, sensitivity, and available laboratory equipment.
Radiometric Kinase Assay (HotSpot™ Assay)
This traditional method measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a suitable Myt1 substrate.
Experimental Workflow:
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human Myt1 | Reaction Biology | 1521-0000-1 |
| Myelin Basic Protein (MBP) | Sigma-Aldrich | M1891 |
| [γ-³³P]-ATP | PerkinElmer | NEG602K |
| Kinase Buffer (5X) | Reaction Biology | N/A (custom preparation) |
| ATP | Sigma-Aldrich | A7699 |
Buffer Composition:
| Component | Final Concentration |
| HEPES, pH 7.5 | 60 mM |
| MgCl₂ | 3 mM |
| MnCl₂ | 3 mM |
| Na-orthovanadate | 3 µM |
| DTT | 1.2 mM |
Protocol:
-
Prepare Kinase Reaction Mixture:
-
For a 25 µL reaction, combine the components as described in the table below. Prepare a master mix for multiple reactions.
-
The final concentration of ATP is typically at its Kₘ value, which for Myt1 is approximately 4.6 µM.[6] However, for inhibitor screening, a concentration of 10 µM is often used.[7]
-
The substrate, Myelin Basic Protein (MBP), is commonly used at a concentration of 20 µM.[7]
-
-
Prepare Test Compounds:
-
Dissolve test compounds in 100% DMSO.
-
Create a serial dilution series of the test compounds at 50X the final desired concentration.
-
-
Perform Kinase Reaction:
-
To a 96-well plate, add 0.5 µL of the 50X test compound dilution.
-
Add 12.5 µL of 2X Myt1 enzyme in kinase buffer.
-
Initiate the reaction by adding 12 µL of the substrate/[γ-³³P]-ATP mix.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
-
Stop and Separate:
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone and let it air dry.
-
-
Detection:
-
Transfer the filter paper to a scintillation vial.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Presentation:
| Compound | Concentration (nM) | % Inhibition | IC₅₀ (nM) |
| Staurosporine | 1000 | 95 | 620[7] |
| Ro 31-8220 | 1000 | 80 | >1000[7] |
| GW 5074 | 1000 | 5 | >100,000[7] |
| H-89 | 10000 | 70 | 16,000[7] |
| Rottlerin | 10000 | 10 | >100,000[7] |
| Note: IC₅₀ values are examples from literature and may vary depending on assay conditions. |
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to the Myt1 kinase. Test compounds that bind to the ATP pocket of Myt1 will displace the tracer, leading to a decrease in the TR-FRET signal.
Experimental Workflow:
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Myt1 (PKMYT1) Kinase | Thermo Fisher Scientific | PV6361 |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |
| Kinase Tracer 236 | Thermo Fisher Scientific | PV5592 |
| 1X Kinase Buffer A | Thermo Fisher Scientific | PV3189 |
Protocol:
-
Prepare Reagents:
-
Prepare a 4X dilution series of the test compound in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture containing Myt1 and the Eu-anti-GST antibody.
-
Prepare a 4X Tracer solution.
-
-
Perform Assay:
-
In a 384-well plate, add 4 µL of the 4X test compound.
-
Add 8 µL of the 2X Kinase/Antibody mixture.
-
Add 4 µL of the 4X Tracer solution.
-
The final volume will be 16 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission).
-
Data Presentation:
| Component | Final Concentration |
| Myt1 Kinase | 5 nM |
| Eu-anti-GST Antibody | 2 nM |
| Kinase Tracer 236 | 1 nM |
| Test Compound | Variable |
Note: A Z' value greater than 0.5 is indicative of a robust assay suitable for high-throughput screening.[8]
Fluorescence Polarization (FP) Kinase Binding Assay
This assay measures the binding of a small fluorescent probe to the larger Myt1 kinase. Binding causes a decrease in the rotational speed of the probe, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the probe, resulting in a decrease in the FP signal.
Protocol Principle:
A fluorescent probe based on a known kinase inhibitor (e.g., dasatinib) is used.[9] In the absence of an inhibitor, the probe binds to Myt1, and the FP signal is high. In the presence of a competitive inhibitor, the probe is displaced, and the FP signal is low.
Key Considerations:
-
The choice of fluorescent probe is critical and must have a suitable affinity for Myt1.
-
Assay conditions, such as detergent concentrations, need to be optimized to avoid probe aggregation.[9]
-
Using the isolated Myt1 kinase domain can be advantageous as it may reduce the need for detergents.[9]
Substrate Considerations
Historically, identifying suitable peptide substrates for Myt1 has been challenging, with the kinase showing a preference for full-length protein substrates like Cdk1/Cyclin B.[10][11] However, recent studies using peptide microarrays have identified specific peptide sequences, such as EFS247-259, that can be used in solution-phase activity assays. For routine screening, commercially available protein substrates like Myelin Basic Protein (MBP) are often used.[7]
Data Analysis and Interpretation
For inhibitor screening, the percentage of inhibition is typically calculated relative to high (no inhibitor) and low (no enzyme or potent inhibitor) controls. IC₅₀ values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined by fitting the dose-response data to a sigmoidal curve. For binding assays, Kᵢ (inhibition constant) values can be derived from IC₅₀ values using the Cheng-Prusoff equation, provided the Kₔ of the tracer is known.[8]
Conclusion
The in vitro assays described provide a robust framework for investigating Myt1 kinase activity and identifying novel inhibitors. The choice of assay will depend on the specific research goals and available resources. Careful optimization of assay conditions is crucial for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Myt1: a membrane-associated inhibitory kinase that phosphorylates Cdc2 on both threonine-14 and tyrosine-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proqinase.com [proqinase.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. In vitro and in silico studies on substrate recognition and acceptance of human PKMYT1, a Cdk1 inhibitory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations on the Human Myt1 Kinase: Substrate Studies, Assay ... - Alexander Rohe - Google Livres [books.google.fr]
Application Notes and Protocols for Myt1 Inhibition in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1] In cancer cells with dysregulated G1/S checkpoints, reliance on the G2/M checkpoint for DNA repair is heightened, creating a vulnerability that can be exploited by Myt1 inhibitors.[2] Inhibition of Myt1 in such contexts leads to mitotic catastrophe and selective cancer cell death, a concept known as synthetic lethality, particularly in tumors with genetic alterations like CCNE1 amplification.
This document provides detailed application notes and protocols for the use of Myt1 inhibitors in preclinical xenograft models. As no specific in vivo dosage information for a compound designated "Myt1-IN-3" is publicly available, this guide will utilize data from the well-characterized, potent, and selective Myt1 inhibitor, Lunresertib (RP-6306) , as a representative agent. Lunresertib is an orally bioavailable small molecule inhibitor of PKMYT1 currently under clinical investigation.[3][4]
Mechanism of Action of Myt1 Inhibitors
Myt1 and the related kinase Wee1 are critical gatekeepers of mitotic entry. They phosphorylate CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15) respectively, which keeps the CDK1/Cyclin B complex in an inactive state.[1] This pause at the G2 phase allows for the completion of DNA replication and repair of any DNA damage before the cell commits to mitosis.
In many cancer cells, particularly those with defects in the G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival, especially when challenged with DNA damaging agents. Myt1 inhibitors block the inhibitory phosphorylation of CDK1, leading to premature activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis with unrepaired DNA.[2] This results in mitotic catastrophe, characterized by gross chromosomal abnormalities and subsequent cell death. The selective dependency of certain cancer cells on the G2/M checkpoint provides a therapeutic window for Myt1 inhibitors.
Below is a diagram illustrating the Myt1 signaling pathway and the effect of its inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of Lunresertib (RP-6306) in preclinical models.
Table 1: In Vitro Potency of Lunresertib (RP-6306)
| Parameter | Value | Notes |
| IC₅₀ (PKMYT1) | 3.1 ± 1.2 nM | ADP-Glo™ kinase assay.[1] |
| Cellular Target Engagement (PKMYT1) | EC₅₀ = 2.5 ± 0.8 nM | NanoBRET™ assay.[1] |
| Cellular Target Engagement (WEE1) | EC₅₀ = 4.8 ± 2.0 µM | NanoBRET™ assay, demonstrating ~1920-fold selectivity for PKMYT1 over WEE1.[5] |
Table 2: In Vivo Efficacy of Lunresertib (RP-6306) in Xenograft Models
| Cell Line | Cancer Type | CCNE1 Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| OVCAR3 | Ovarian Cancer | Amplified | Lunresertib | 7.5 mg/kg p.o. BID | 56% (Day 24) | [6] |
| Lunresertib | 20 mg/kg p.o. BID | 84% (Day 24) | [1][6] | |||
| HCC-1569 | Breast Cancer | Amplified | Lunresertib | 7.5 mg/kg p.o. BID | 60% (Day 20) | [6] |
| Lunresertib | 20 mg/kg p.o. BID | 79% (Day 20) | [1][6] | |||
| SUM149PT | Triple-Negative Breast Cancer | Normal | Lunresertib | 2.5, 7.5, 20 mg/kg p.o. BID | No significant inhibition | [6] |
| OVCAR3 | Ovarian Cancer | Amplified | Lunresertib + Gemcitabine | 10 mg/kg p.o. BID (Lunresertib) + 20 mg/kg p.o. QW (Gemcitabine) | Robust tumor regression | [6] |
p.o. = oral gavage; BID = twice daily; QW = once weekly
Experimental Protocols
A generalized workflow for a xenograft study evaluating a Myt1 inhibitor is presented below.
Detailed Methodology
1. Cell Culture and Preparation
-
Cell Lines: Use cancer cell lines with known CCNE1 status (e.g., amplified: OVCAR3, HCC-1569; normal: SUM149PT) to assess synthetic lethality.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or PBS) for injection. Perform a cell count and viability assessment (e.g., using trypan blue).
2. Animal Husbandry and Tumor Implantation
-
Animals: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow for at least one week of acclimatization.
-
Implantation:
-
Resuspend cells to the desired concentration (e.g., 5-10 x 10⁶ cells in 100-200 µL).
-
The cell suspension may be mixed 1:1 with Matrigel to improve tumor take rate.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
3. Tumor Monitoring and Group Randomization
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=7-10 mice per group).
4. Drug Formulation and Administration
-
Formulation: Prepare the Myt1 inhibitor (e.g., Lunresertib) in a vehicle suitable for oral administration. A common vehicle is 0.5% methylcellulose in water. The specific formulation for Lunresertib may be proprietary, but a vendor such as MedChemExpress suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a 2.5 mg/mL solution.[7]
-
Dosage: Based on preclinical data for Lunresertib, dosages can range from 5 mg/kg to 20 mg/kg.[6][8]
-
Administration: Administer the formulated drug or vehicle control via oral gavage (p.o.).
-
Schedule: A twice-daily (BID) dosing schedule has been shown to be effective for Lunresertib.[6] Treatment duration is typically 20-24 days, or until the endpoint is reached.
5. Efficacy and Tolerability Assessment
-
Efficacy: Continue to measure tumor volumes throughout the study.
-
Tolerability: Monitor the general health of the animals and measure body weight at least twice a week. A body weight loss of over 15-20% is often a humane endpoint. Preclinical studies with Lunresertib have shown it to be well-tolerated with less than 7% body weight loss.[1]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a fixed treatment duration.
6. Pharmacodynamic and Downstream Analysis
-
At the end of the study, tumors can be harvested for further analysis.
-
Western Blot: Analyze protein lysates from tumor tissue to confirm target engagement (e.g., by assessing the phosphorylation status of CDK1 at Thr14) and to investigate downstream effects on cell cycle and DNA damage markers (e.g., γH2AX).
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The inhibition of Myt1 kinase presents a targeted therapeutic strategy for cancers that are dependent on the G2/M checkpoint, particularly those with CCNE1 amplification. The selective Myt1 inhibitor Lunresertib (RP-6306) has demonstrated significant anti-tumor activity in relevant preclinical xenograft models with good tolerability. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate Myt1 inhibitors, contributing to the advancement of this promising class of anti-cancer agents.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lunresertib - Wikipedia [en.wikipedia.org]
- 4. lunresertib (Debio 2513) - Debiopharm [debiopharm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ir.reparerx.com [ir.reparerx.com]
Application Notes and Protocols for Myt1 Kinase Inhibitors
Disclaimer: No publicly available data could be found for a compound specifically named "Myt1-IN-3". The following information is based on commercially available and researched Myt1 kinase inhibitors, such as PD0166285 and Myt1-IN-4, and should be used as a general guideline for handling and experimenting with Myt1 inhibitors. Researchers should validate these parameters for their specific molecule of interest.
Introduction
Myt1 kinase is a crucial negative regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating the Cyclin B-Cdk1 complex, thereby preventing premature entry into mitosis.[1][2] This role makes Myt1 a compelling target in oncology, as its inhibition can force cancer cells with compromised G1 checkpoints into mitotic catastrophe and subsequent cell death.[3] These application notes provide essential data on the solubility and stability of representative Myt1 inhibitors and detailed protocols for their use in research settings.
Data Presentation: Solubility and Stability of Myt1 Inhibitors
The solubility and stability of small molecule inhibitors are critical for accurate and reproducible experimental results. The following tables summarize the available data for known Myt1 inhibitors.
Table 1: Solubility of Myt1 Inhibitors
| Compound Name | Solvent | Maximum Concentration | Notes |
| PD0166285 | DMSO | 100 mM[4] | Fresh DMSO is recommended as moisture can reduce solubility.[4] |
| Ethanol | 100 mM | ||
| Water | Insoluble[4] | ||
| Myt1-IN-4 | In vivo formulation | 2 mg/mL | A clear solution can be prepared in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS.[5] |
Table 2: Stability of Myt1 Inhibitors
| Compound Name | Form | Storage Temperature | Stability |
| PD0166285 | Powder | -20°C | 3 years[4] |
| In Solvent (-80°C) | -80°C | 1 year[4][6] | |
| In Solvent (-20°C) | -20°C | 1 month[4] | |
| Myt1-IN-4 | Powder | -20°C | 3 years[5] |
| In Solvent (-80°C) | -80°C | 1 year[5] |
Experimental Protocols
The following are representative protocols for the in vitro and in-cell use of Myt1 inhibitors.
Protocol 1: Preparation of Stock Solutions
-
Materials: Myt1 inhibitor (e.g., PD0166285), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of the Myt1 inhibitor to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the inhibitor in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro Myt1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for PKMYT1.[7]
-
Materials:
-
Myt1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test inhibitor (e.g., Myt1-IN-X)
-
Kinase Buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of the Myt1 inhibitor in 1X kinase buffer.
-
In a 384-well plate, add 4 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Prepare a 2X kinase/antibody mixture containing the Myt1 kinase and the Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.
-
Prepare a 4X tracer solution in kinase buffer. Add 4 µL of this solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell-Based Assay for G2/M Checkpoint Abrogation
This protocol is a general guideline for assessing the ability of a Myt1 inhibitor to abrogate the G2/M checkpoint in cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29)
-
Complete cell culture medium
-
Myt1 inhibitor stock solution
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Induce a G2/M arrest by treating the cells with a DNA damaging agent for a predetermined time (e.g., 16-24 hours).
-
Following the G2/M arrest, treat the cells with various concentrations of the Myt1 inhibitor or vehicle control.
-
Incubate for a further 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in inhibitor-treated cells indicates checkpoint abrogation.
-
Mandatory Visualizations
References
- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Myt1-IN-4_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Combining Myt1-IN-3 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1-IN-3, also known as RP-6306 or Lunresertib, is a potent and selective inhibitor of the Myt1 kinase.[1][2] Myt1, along with its counterpart Wee1, plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4] This inhibitory action prevents cells from prematurely entering mitosis, allowing time for DNA repair.[3] In many cancer cells, particularly those with a deficient G1/S checkpoint, reliance on the G2/M checkpoint for survival is heightened, especially in the presence of DNA-damaging chemotherapy.[5]
By inhibiting Myt1, this compound forces cancer cells with chemotherapy-induced DNA damage to enter mitosis, leading to a lethal cellular event known as mitotic catastrophe.[1] This mechanism provides a strong rationale for combining this compound with various chemotherapeutic agents to enhance their anti-tumor efficacy. Preclinical studies have demonstrated the potential of this compound to synergize with chemotherapy, particularly in cancers with specific genetic alterations such as CCNE1 amplification.[6][7]
These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with chemotherapy for research and drug development purposes.
Data Presentation
Table 1: In Vitro Potency of this compound (RP-6306) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Not Specified | 14 | In vitro enzyme assay.[1] |
| HCC1806 | Triple-Negative Breast Cancer | Low | High Low-Molecular-Weight Cyclin E (LMW-E) expression correlates with lower IC50.[8] |
| MDA-MB-157 | Triple-Negative Breast Cancer | Low | High LMW-E expression.[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | Low LMW-E expression.[8] |
| SUM149 | Triple-Negative Breast Cancer | High | Low LMW-E expression.[8] |
Table 2: Preclinical In Vivo Efficacy of this compound (RP-6306)
| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| OVCAR3 Xenograft (Ovarian Cancer, CCNE1-amplified) | This compound | 7.5 and 20 mg/kg p.o. b.i.d. | 56% and 73% (day 24) | [2] |
| HCC-1569 Xenograft (Breast Cancer, CCNE1-amplified) | This compound | 7.5 and 20 mg/kg p.o. b.i.d. | 60% and 69% (day 20) | [2] |
| OVCAR3 Xenograft (Ovarian Cancer, CCNE1-amplified) | This compound + Gemcitabine | This compound: 10 mg/kg p.o. b.i.d. x 21 days; Gemcitabine: 20 mg/kg i.p. q.w. x 21 days | Robust tumor regression, with some mice becoming tumor-free. | [2] |
Table 3: Synergistic Effects of Myt1 Inhibition with Other Agents
| Combination | Cancer Model | Synergy Metric | Result | Reference |
| This compound (RP-6306) + Gemcitabine | CCNE1 amplified cancer cells | Not specified | Profound synergistic growth defects.[6] | |
| This compound (RP-6306) + Adavosertib (Wee1 inhibitor) | U2OS (Osteosarcoma) | Synergy ZIP score | A score ≥10 represents synergy. The combination showed significant synergy.[9] |
Signaling Pathway
The following diagram illustrates the central role of Myt1 in the G2/M cell cycle checkpoint and the mechanism of action for this compound.
Caption: Myt1-CDK1 signaling pathway in the G2/M cell cycle checkpoint.
Experimental Protocols
In Vitro Combination Studies
1. Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This protocol is designed to assess the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (RP-6306) stock solution (in DMSO)
-
Chemotherapeutic agent stock solution (in appropriate solvent)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at fixed or variable ratios.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: Experimental workflow for a cell viability combination assay.
2. Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (RP-6306)
-
Chemotherapeutic agent
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 50% methanol)
-
-
Protocol:
-
Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, their combination, or vehicle for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fix the colonies with a solution like methanol and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
In Vivo Combination Studies
Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (RP-6306) formulated for oral gavage
-
Chemotherapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound and chemotherapeutic agent in combination
-
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, chemotherapy once weekly by intraperitoneal injection).[2]
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Continue the treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reparerx.com [reparerx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. reparerx.com [reparerx.com]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Myt1 Inhibition: A Novel Strategy for Radiation Sensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Radiation therapy is a cornerstone of cancer treatment, but intrinsic and acquired resistance remains a significant clinical challenge. A promising strategy to overcome this resistance is to target the cellular DNA damage response (DDR). Myt1, a serine/threonine kinase, plays a critical role in the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. Inhibition of Myt1, particularly in combination with radiation, can force cancer cells with compromised G1 checkpoints into premature and catastrophic mitotic entry, leading to enhanced cell death. This document provides a detailed overview of the role of Myt1 in radiation sensitization, protocols for in vitro evaluation, and representative data.
Note: The specific inhibitor "Myt1-IN-3" is used here as a representative placeholder for a potent and selective Myt1 inhibitor. The provided protocols and data are based on established methodologies for evaluating Myt1 inhibitors as radiosensitizing agents. Researchers should adapt these protocols based on the specific properties of their Myt1 inhibitor of interest.
Introduction
The G2/M checkpoint is a critical cellular surveillance mechanism that prevents the propagation of DNA damage by arresting the cell cycle before mitosis to allow for DNA repair.[1] Many cancer cells have a defective G1 checkpoint, often due to mutations in p53, making them highly reliant on the G2/M checkpoint for survival, especially after DNA damage induced by radiotherapy.[2][3]
Myt1 and Wee1 are key kinases that regulate the G2/M transition by phosphorylating and inactivating the Cyclin B/CDK1 complex, the master regulator of mitotic entry.[4][5] While Wee1 phosphorylates CDK1 on Tyrosine 15, Myt1 can phosphorylate both Threonine 14 and Tyrosine 15 of CDK1.[4][5] Inhibition of Myt1, therefore, abrogates the G2/M checkpoint, leading to premature mitotic entry. When combined with radiation-induced DNA damage, this forced mitotic entry results in mitotic catastrophe and enhanced cancer cell killing.[2] This makes Myt1 an attractive therapeutic target for sensitizing cancer cells to radiation.
Myt1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the central role of Myt1 in the G2/M checkpoint signaling pathway and how its inhibition can lead to radiation sensitization.
Experimental Protocols
The following are key in vitro experiments to evaluate the radiation-sensitizing effects of a Myt1 inhibitor.
Cell Culture and Reagents
-
Cell Lines: A panel of cancer cell lines, preferably with known p53 status (e.g., p53-mutant and p53-wildtype), should be used. Examples include non-small cell lung cancer (A549, H1299), breast cancer (MCF-7, MDA-MB-231), or glioblastoma (U251, T98G) cell lines.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Final concentrations for experiments should be determined based on dose-response curves, typically in the nanomolar to low micromolar range.
-
Irradiation: Cells should be irradiated using a calibrated X-ray source at a specified dose rate.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound.[6]
Protocol:
-
Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment. The seeding density will need to be optimized for each cell line and radiation dose.
-
Allow cells to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) before irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, wash the cells with fresh medium to remove the drug, or maintain the drug in the culture medium for the duration of the experiment, depending on the experimental design.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies (containing ≥50 cells).
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded × plating efficiency). Plating efficiency = (number of colonies formed in control) / (number of cells seeded in control).
-
Plot the survival curves and calculate the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.5).[7]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound and radiation on cell cycle distribution.
Protocol:
-
Seed cells in 6-cm dishes and allow them to attach overnight.
-
Treat the cells with this compound, radiation, or a combination of both.
-
At various time points post-treatment (e.g., 24, 48 hours), harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population in the combination treatment group compared to the radiation-only group.[6]
Western Blot Analysis
Western blotting is used to confirm the mechanism of action by examining the phosphorylation status of key proteins in the G2/M checkpoint pathway.
Protocol:
-
Seed cells in 10-cm dishes and treat as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins such as phospho-CDK1 (Thr14/Tyr15), total CDK1, phospho-Histone H3 (a marker of mitosis), and γH2AX (a marker of DNA double-strand breaks). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the radiation-sensitizing potential of a Myt1 inhibitor.
Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiments.
Table 1: Clonogenic Survival Data - Surviving Fraction (SF)
| Treatment Group | 0 Gy | 2 Gy | 4 Gy | 6 Gy | 8 Gy |
| Vehicle Control | 1.00 | 0.65 | 0.30 | 0.10 | 0.03 |
| This compound (100 nM) | 0.95 | 0.55 | 0.22 | 0.06 | 0.01 |
| Radiation Only | 1.00 | 0.65 | 0.30 | 0.10 | 0.03 |
| This compound + Radiation | 0.95 | 0.40 | 0.10 | 0.02 | <0.01 |
Table 2: Dose Enhancement Ratio (DER)
| Cell Line | Survival Level | DER |
| A549 (p53-wildtype) | SF = 0.5 | 1.3 |
| H1299 (p53-null) | SF = 0.5 | 1.8 |
DER is calculated as the dose of radiation required to achieve a certain survival fraction in the absence of the drug, divided by the dose of radiation required to achieve the same survival fraction in the presence of the drug.
Table 3: Cell Cycle Distribution (%) at 24 hours post-treatment
| Treatment Group | Sub-G1 | G1 | S | G2/M |
| Vehicle Control | 2.1 | 55.3 | 20.1 | 22.5 |
| This compound (100 nM) | 3.5 | 54.1 | 19.8 | 22.6 |
| Radiation (6 Gy) | 4.8 | 30.2 | 15.5 | 49.5 |
| This compound + Radiation | 15.7 | 32.5 | 18.3 | 33.5 |
Conclusion
Inhibition of Myt1 presents a promising strategy to enhance the efficacy of radiation therapy, particularly in cancers with a defective G1 checkpoint. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of Myt1 inhibitors as radiosensitizing agents. Successful in vitro validation can pave the way for further in vivo studies and potential clinical translation, ultimately offering a new avenue to improve patient outcomes in oncology.
References
- 1. Translation of Targeted Radiation Sensitizers into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel biological strategies to enhance the radiation therapeutic ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Myt1-IN-3: Application Notes and Protocols for Studying Cell Cycle Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase is a critical negative regulator of the cell cycle, primarily functioning at the G2/M checkpoint. As a member of the Wee1 family of protein kinases, Myt1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)-Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[1][2] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability.[1] Myt1 is localized to the cytoplasm, specifically on the membranes of the endoplasmic reticulum and Golgi apparatus, where it can sequester CDK1/Cyclin B1 complexes.[1][3][4] Dysregulation of Myt1 has been implicated in various cancers, where its overexpression can contribute to resistance to therapies that induce DNA damage by enforcing the G2/M checkpoint.[5][6]
Myt1-IN-3 is a potent and selective small molecule inhibitor of Myt1 kinase. By inhibiting Myt1, this compound forces cells to bypass the G2/M checkpoint, leading to premature mitotic entry and, in cancer cells with underlying DNA damage, mitotic catastrophe and subsequent cell death.[7][8] This makes this compound a valuable tool for studying cell cycle kinetics and a promising therapeutic agent, particularly in combination with DNA-damaging agents. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell cycle progression.
Myt1 Signaling Pathway in G2/M Transition
The following diagram illustrates the central role of Myt1 in regulating the G2/M transition of the cell cycle. Myt1, along with Wee1, acts as a critical brake on mitotic entry by inhibiting the CDK1/Cyclin B1 complex.
Caption: Myt1 kinase signaling pathway at the G2/M transition.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in common cancer cell lines. Data is presented as a representative example based on known Myt1 inhibitors.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 75 |
| HT29 | Colon Cancer | 120 |
| H460 | Lung Cancer | 95 |
| MCF7 | Breast Cancer | 150 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a standard cell viability assay (e.g., Crystal Violet).
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment (24 hours) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Vehicle) | 45.2 ± 2.1 | 28.5 ± 1.8 | 26.3 ± 1.5 |
| This compound (100 nM) | 42.8 ± 2.5 | 25.1 ± 2.0 | 32.1 ± 1.9 |
| This compound (250 nM) | 38.5 ± 3.0 | 20.7 ± 2.2 | 40.8 ± 2.7 |
HeLa cells were synchronized at the G1/S boundary by double thymidine block and then released into media containing either DMSO or this compound for 24 hours. Cell cycle distribution was determined by flow cytometry after propidium iodide staining.
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary of the cell cycle.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thymidine stock solution (100 mM in sterile PBS)
-
Sterile PBS
Procedure:
-
Seed cells in a culture dish and allow them to reach 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.
-
Aspirate the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium and incubate for 9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To release the cells from the block, aspirate the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete culture medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
Caption: Workflow for double thymidine block cell synchronization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population using propidium iodide (PI) staining and flow cytometry.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 3: Immunofluorescence Staining for Mitotic Cells (Phospho-Histone H3)
This protocol is for identifying and quantifying mitotic cells by staining for phosphorylated histone H3 at serine 10 (PH3), a specific marker for mitosis.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H3 (Ser10)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PH3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the percentage of PH3-positive cells using a fluorescence microscope.
Caption: Immunofluorescence workflow for phospho-histone H3 staining.
Protocol 4: Time-Lapse Microscopy for Cell Cycle Analysis
This protocol allows for the direct observation and quantification of cell cycle kinetics in living cells treated with this compound.
Materials:
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Multi-well imaging plates
-
Cells expressing a fluorescent cell cycle reporter (e.g., FUCCI) or a nuclear marker (e.g., H2B-mCherry) are recommended for easier tracking.
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Synchronize the cells using the double thymidine block protocol if desired.
-
Release the cells into fresh medium containing either DMSO (vehicle control) or different concentrations of this compound.
-
Place the plate in the live-cell imaging system.
-
Acquire images (e.g., phase-contrast and fluorescence channels) at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours).
-
Analyze the time-lapse movies to determine the duration of different cell cycle phases, the timing of mitotic entry, and the fate of the cells (e.g., successful division, mitotic arrest, cell death).
Conclusion
This compound is a powerful research tool for dissecting the intricacies of cell cycle control. By specifically targeting Myt1 kinase, researchers can effectively induce premature mitotic entry, providing a valuable system for studying the consequences of G2/M checkpoint abrogation. The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on cell cycle kinetics, from quantitative analysis of cell populations to the detailed observation of individual cell fates. These studies will not only enhance our understanding of fundamental cell cycle regulation but also contribute to the development of novel cancer therapeutic strategies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Synchronization by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creighton.edu [creighton.edu]
- 5. Double-Thymidine Block protocol [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 8. Time-lapse microscopy approaches to track cell cycle and lineage progression at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Myt1-IN-3 off-target effects mitigation
Welcome to the technical support center for Myt1-IN-3, a novel inhibitor of Myt1 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the Myt1 kinase. Myt1 is a member of the Wee1-like kinase family and plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1] By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis.[1] This can induce mitotic catastrophe and cell death in cancer cells, which are often highly dependent on the G2/M checkpoint for DNA repair.[2][3]
Q2: What are the potential off-target effects of this compound?
As with many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[4] Potential off-target effects could lead to unintended cellular responses and toxicity.[2] While Myt1 is considered a promising therapeutic target due to its dispensability in many normal cell types, thorough characterization of this compound's selectivity is crucial.[2] Some Wee1 inhibitors have been shown to also have inhibitory effects on Myt1 kinase, highlighting the potential for cross-reactivity with other members of the Wee1 family.[2]
Q3: How can I assess the selectivity of this compound in my experiments?
To ensure that the observed phenotype is a direct result of Myt1 inhibition, it is essential to perform kinase selectivity profiling. This can be done through various methods:
-
Biochemical Assays: Screening this compound against a broad panel of kinases is a common approach to identify off-target interactions.[5][6] This can be performed using radiometric assays that measure the phosphorylation of a substrate.[7]
-
Competitive Binding Assays: These assays measure the dissociation constant (Kd) of the inhibitor-kinase complex and can be used to quantify the affinity of this compound for a wide range of kinases.[7]
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to verify target engagement and off-target binding within a cellular context.
Q4: What are some strategies to mitigate off-target effects of this compound?
Mitigating off-target effects is critical for validating experimental results and for the therapeutic potential of this compound. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., CDK1 activation, G2/M checkpoint abrogation) to minimize off-target engagement.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out Myt1. If the phenotype of Myt1 depletion matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.[8]
-
Rescue Experiments: In Myt1-depleted cells, the effects of this compound should be diminished or absent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Phenotype | Off-target effects of this compound. | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Conduct a kinase selectivity screen to identify potential off-targets. 3. Validate the phenotype using Myt1 siRNA or CRISPR knockout. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound. | 1. Standardize cell passage number, density, and synchronization methods. 2. Prepare fresh stock solutions of this compound and store them appropriately. |
| No Observable On-Target Effect (e.g., no change in p-CDK1) | 1. this compound concentration is too low. 2. The cell line is not dependent on Myt1 for G2/M arrest. 3. Inactive compound. | 1. Increase the concentration of this compound. 2. Confirm Myt1 expression in your cell line. 3. Test the activity of this compound in a cell-free biochemical assay. |
| Discrepancy between Biochemical and Cellular Assay Results | 1. Poor cell permeability of this compound. 2. Cellular efflux pumps actively removing the compound. | 1. Assess cell permeability using appropriate assays. 2. Consider co-treatment with efflux pump inhibitors as a control experiment. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a general method for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel (e.g., commercial services offering a wide range of purified kinases)
-
Kinase-specific substrates
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Methodology:
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the kinase, its specific substrate, and the appropriate kinase reaction buffer.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time.
-
Stop Reaction and Spot: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value for each kinase.
Protocol 2: Western Blot for Assessing On-Target Effects
This protocol is for verifying the on-target effect of this compound by measuring the phosphorylation status of CDK1.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-Myt1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time. Include a DMSO control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-CDK1 signal to total CDK1 and the loading control. A decrease in the p-CDK1/total CDK1 ratio indicates on-target activity of this compound.
Visualizations
Caption: Myt1 signaling pathway and the action of this compound.
Caption: Workflow for mitigating off-target effects of this compound.
References
- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
troubleshooting Myt1-IN-3 insolubility issues
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with Myt1-IN-3, a potent and selective inhibitor of Myt1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a potent and selective inhibitor of Myt1 (also known as PKMYT1) kinase, with an IC50 of 16.5 nM.[1] Myt1 kinase is a crucial negative regulator of the G2/M cell cycle checkpoint.[2][3] It functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[2][3][4] Due to its chemical structure, this compound, like many kinase inhibitors, can be challenging to dissolve and maintain in solution, which is critical for reliable experimental results.[5][6]
Below is a summary of its general solubility in a common laboratory solvent.
| Solvent | Solubility | Notes |
| DMSO | Soluble (in most cases) | Warming, vortexing, or sonication may be required for complete dissolution. |
Data sourced from supplier information.[1] Solubility can vary based on lot, purity, and ambient conditions.
Q2: My this compound powder is not fully dissolving in the recommended solvent (DMSO). What steps should I take?
If you are experiencing difficulty dissolving this compound, it is likely due to the formation of micro-aggregates or the compound's inherent low solubility. Follow the detailed protocol below to ensure complete dissolution.
-
Pre-warm the Solvent: Gently warm your aliquot of high-purity, anhydrous DMSO to 37°C for 5-10 minutes. This can help overcome the energy barrier for dissolution.
-
Initial Mixing: Add the warmed DMSO directly to the vial of this compound powder to your desired concentration (e.g., 10 mM).
-
Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for any visible particulates.
-
Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates.[5] Check for clarity.
-
Gentle Heating (Optional): If the solution is still not clear, you can warm it in a 37°C water bath for another 10-15 minutes, with intermittent vortexing.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
The logical steps for troubleshooting the dissolution of a chemical compound are outlined in the diagram below.
Q3: How should I prepare a working solution in aqueous media from my DMSO stock to avoid precipitation?
Precipitation often occurs when a compound dissolved in a high-concentration organic solvent is diluted into an aqueous buffer or cell culture medium where its solubility is much lower. This is a critical issue as it reduces the effective concentration of the inhibitor in your assay.[6]
-
Intermediate Dilution: First, dilute your concentrated DMSO stock solution (e.g., 10 mM) into your cell culture medium or assay buffer to create an intermediate concentration that is still soluble.
-
Final Dilution: Perform the final dilution by adding a small volume of the intermediate solution to the bulk of your assay medium. Crucially, add the compound solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Mind the Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Use Freshly Prepared Solutions: Do not store aqueous working solutions of this compound. Prepare them fresh for each experiment from the frozen DMSO stock immediately before use.
Q4: Are there alternative solvents or formulations I can use for this compound?
While DMSO is the most common solvent for initial stock solutions, other options can be explored depending on the experimental context, especially for in vivo studies.[1]
| Formulation Component | Use Case | Notes |
| Ethanol | In vitro | Can be used as a co-solvent with aqueous buffers. Check for assay compatibility. |
| PEG400 | In vivo (Oral) | A common vehicle for oral formulations.[1] |
| Tween 80 / CMC | In vivo (Oral) | Used to create a suspension for oral gavage.[1] |
| Corn Oil | In vivo (Injection) | Can be used as a vehicle for injection when mixed with a small amount of DMSO.[1] |
Important: Always perform a vehicle control in your experiments. The suitability of any alternative solvent or formulation must be validated for your specific biological system and assay.
Myt1 Signaling Pathway
Myt1 is a member of the Wee1 family of protein kinases that negatively regulate entry into mitosis.[2][3] It is localized to the membranes of the endoplasmic reticulum and Golgi apparatus.[4][7] Myt1, along with Wee1, phosphorylates CDK1 at two inhibitory sites, Threonine-14 (Thr14) and Tyrosine-15 (Tyr15).[2][7] This inhibitory phosphorylation holds the CDK1/Cyclin B complex (also known as Maturation-Promoting Factor or MPF) in an inactive state, thus enforcing the G2/M checkpoint and preventing cells from entering mitosis.[3] this compound selectively inhibits this activity, leading to the activation of CDK1 and forcing cells to enter mitosis.
The diagram below illustrates the role of Myt1 in the G2/M cell cycle checkpoint.
References
- 1. PKthis compound | Wee1 | | Invivochem [invivochem.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Myt1 Kinase Inhibitor Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myt1 kinase inhibitors, with a focus on addressing inconsistent results in biochemical and cellular assays. As "Myt1-IN-3" is not a publicly referenced compound, this guide will refer to a hypothetical, potent, and selective Myt1 inhibitor, "Myt1-IN-X," which can be considered analogous to well-characterized inhibitors such as RP-6306.
Frequently Asked Questions (FAQs)
Q1: What is Myt1 kinase and what is its role in the cell cycle?
Myt1, or Membrane-Associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase (also known as PKMYT1), is a crucial regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at two inhibitory sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2][3][4] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell's entry into mitosis.[2][3][4] This regulatory mechanism allows for DNA repair before cell division, and its inhibition is a promising strategy in cancer therapy.
Q2: How do Myt1 inhibitors like Myt1-IN-X work?
Myt1 inhibitors are small molecules that bind to the Myt1 kinase and block its enzymatic activity. By preventing the inhibitory phosphorylation of CDK1, these inhibitors cause premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper DNA damage repair. This can lead to a phenomenon known as "mitotic catastrophe" and subsequent cancer cell death.
Q3: We are observing high variability in our IC50 values for Myt1-IN-X. What are the potential causes?
Inconsistent IC50 values can arise from multiple sources. These can be broadly categorized into issues with reagents, assay conditions, and experimental execution. Specific factors to consider include:
-
Enzyme Quality and Concentration: Degradation or batch-to-batch variation of the recombinant Myt1 enzyme can significantly impact results. Ensure consistent enzyme activity and use an optimal concentration in the linear range of the assay.
-
Substrate Concentration: The concentration of the substrate (peptide or protein) and ATP can influence inhibitor potency. It is recommended to perform assays at the ATP K_m value for the kinase.
-
Inhibitor Solubility and Stability: Poor solubility of Myt1-IN-X in the assay buffer can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved and stable under the assay conditions.
-
Assay Signal Interference: Components of the assay or the inhibitor itself may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).
-
Pipetting and Dispensing Errors: Inaccurate liquid handling, especially with small volumes, is a common source of variability.
A detailed troubleshooting guide for inconsistent results is provided in the subsequent sections.
Myt1 Signaling Pathway
The following diagram illustrates the role of Myt1 in the G2/M cell cycle checkpoint.
Experimental Protocols
Below are detailed methodologies for common Myt1 kinase assays.
Protocol 1: In Vitro Myt1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced, which is directly proportional to Myt1 kinase activity.
Materials:
-
Recombinant human Myt1 kinase
-
Myt1 peptide substrate (e.g., a peptide derived from Cdc2)[5][6]
-
Myt1-IN-X (or other inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X Myt1 enzyme solution in Kinase Reaction Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at the K_m for Myt1.
-
Prepare a serial dilution of Myt1-IN-X in 100% DMSO, then dilute into Kinase Reaction Buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X Myt1-IN-X or vehicle (DMSO in Kinase Reaction Buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of 2X Myt1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Protocol 2: Myt1 Kinase Binding Assay (LanthaScreen™ Eu TR-FRET Format)
This assay measures the binding of an inhibitor to the Myt1 kinase active site.[7][8][9]
Materials:
-
GST-tagged recombinant human Myt1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive probe)
-
Myt1-IN-X (or other inhibitor)
-
TR-FRET Dilution Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Black, low-volume 384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 4X serial dilution of Myt1-IN-X in 100% DMSO, then dilute into TR-FRET Dilution Buffer.
-
Prepare a 2X Myt1 kinase/Eu-anti-GST antibody solution in TR-FRET Dilution Buffer.
-
Prepare a 4X Kinase Tracer solution in TR-FRET Dilution Buffer.
-
-
Binding Reaction:
-
Add 4 µL of 4X Myt1-IN-X or vehicle to the wells of the 384-well plate.
-
Add 8 µL of 2X Myt1 kinase/Eu-anti-GST antibody solution to each well.
-
Add 4 µL of 4X Kinase Tracer solution to each well. The final volume is 16 µL.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibitor binding.
-
Troubleshooting Guide for Inconsistent Myt1 Assay Results
This guide provides a structured approach to diagnosing and resolving common issues leading to variability in Myt1 kinase assays.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Pipetting error: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. | 1. Calibrate pipettes regularly. Use low-retention tips. For viscous solutions, consider reverse pipetting. Prepare master mixes to minimize pipetting steps. |
| 2. Incomplete mixing: Reagents not uniformly distributed in the well. | 2. Ensure thorough mixing after each reagent addition by gently pipetting up and down or using a plate shaker at a low speed. | |
| 3. Edge effects: Evaporation from wells on the edge of the plate. | 3. Avoid using the outer wells of the plate or fill them with buffer/water to create a humidity barrier. | |
| Drift in signal across the plate | 1. Temperature gradients: Uneven temperature across the plate during incubation. | 1. Ensure the plate is incubated on a flat, thermally conductive surface. Allow plates to equilibrate to room temperature before reading. |
| 2. Reagent instability: One of the reagents (e.g., enzyme, ATP) is degrading over the time it takes to set up the plate. | 2. Prepare reagents fresh and keep them on ice. Minimize the time between plate setup and signal detection. | |
| Low signal or no enzyme activity | 1. Inactive enzyme: Myt1 has lost activity due to improper storage or handling. Myt1 is a membrane-associated kinase and may require specific buffer conditions (e.g., mild detergents) for optimal activity.[2] | 1. Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform an enzyme titration to determine the optimal concentration. Consider screening different detergents if activity is low. |
| 2. Incorrect buffer composition: pH is incorrect, or essential co-factors (e.g., MgCl₂) are missing or at the wrong concentration. | 2. Prepare fresh buffers and verify the pH. Ensure all components are at the correct final concentration. | |
| 3. Substrate issue: Substrate is degraded, impure, or not a valid substrate for Myt1. | 3. Verify substrate identity and purity. Test a known Myt1 substrate as a positive control. | |
| High background signal | 1. Contaminating kinase activity: The recombinant Myt1 preparation may be contaminated with other kinases. | 1. Check the purity of the enzyme preparation by SDS-PAGE. If necessary, obtain a more highly purified enzyme. |
| 2. Substrate-independent signal: In TR-FRET assays, non-specific binding of the tracer or antibody can cause high background. In luminescence assays, ATP degradation can be a source of background. | 2. Optimize tracer and antibody concentrations. For luminescence assays, ensure the ATP is of high quality. | |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch reagent variability: Different lots of enzyme, substrate, or assay kits can have different performance characteristics. | 1. Qualify new lots of reagents by running a standard inhibitor and comparing the IC50 to historical data. |
| 2. Inhibitor degradation: The stock solution of Myt1-IN-X may have degraded over time. | 2. Prepare fresh stock solutions of the inhibitor regularly and store them appropriately (e.g., desiccated at -20°C or -80°C). | |
| 3. Variations in assay conditions: Minor day-to-day differences in incubation times, temperatures, or reagent concentrations. | 3. Strictly adhere to a standardized protocol. Document all assay parameters for each experiment. |
Quantitative Data Summary
The following tables summarize representative IC50 values for the selective Myt1 inhibitor RP-6306 in various assays. These values can serve as a benchmark for expected potencies of selective Myt1 inhibitors.
Table 1: Biochemical Assay Potency of RP-6306
| Assay Type | Target | Substrate | ATP Conc. | IC50 (nM) | Reference |
| ADP-Glo™ | PKMYT1 | Peptide | K_m | 2.5 ± 0.8 | [10] |
| NanoBRET™ | PKMYT1 | N/A | N/A | 2.5 ± 0.8 | [10] |
| NanoBRET™ | WEE1 | N/A | N/A | 4800 ± 2000 | [10] |
Table 2: Cellular Assay Potency of RP-6306
| Cell Line | Assay Type | Parameter Measured | IC50 (nM) | Reference |
| FT282 (CCNE1-high) | Clonogenic Survival | Cell Viability | ~50 | [10] |
| HCC1569 | AlphaLISA | CDK1-pT14 Reduction | 7.5 ± 1.8 | [10] |
| HCC1806 (TNBC) | Cell Viability | Cell Viability | <100 | [11] |
| MDA-MB-157 (TNBC) | Cell Viability | Cell Viability | <100 | [11] |
| MDA-MB-231 (TNBC) | Cell Viability | Cell Viability | >200 | [11] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The data presented here are for comparative purposes. Researchers should establish their own baseline values for their specific experimental setup.[12]
References
- 1. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human Myt1 kinase preferentially phosphorylates Cdc2 on threonine 14 and localizes to the endoplasmic reticulum and Golgi complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human Myt1 kinase preferentially phosphorylates Cdc2 on threonine 14 and localizes to the endoplasmic reticulum and Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. Identification of peptidic substrates for the human kinase Myt1 using peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reparerx.com [reparerx.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Myt1-IN-3 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Myt1-IN-3, a selective inhibitor of Myt1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Myt1 kinase. Myt1 is a key regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis.[1][2] It does this by phosphorylating and inactivating Cyclin-dependent kinase 1 (CDK1).[3][4][5][6] By inhibiting Myt1, this compound allows for the activation of CDK1, forcing cancer cells with a dependency on the G2/M checkpoint to enter mitosis prematurely, often with unrepaired DNA damage. This can lead to a form of cell death known as mitotic catastrophe.[7][8]
Q2: What is the rationale for targeting Myt1 in cancer therapy?
Many cancer cells have a defective G1/S checkpoint and therefore heavily rely on the G2/M checkpoint to repair DNA damage before cell division.[9][10] This dependency makes them particularly vulnerable to inhibitors of key G2/M regulators like Myt1.[10] Targeting Myt1 can induce synthetic lethality in tumors with specific genetic alterations, such as CCNE1 amplification, and can also enhance the efficacy of DNA-damaging chemotherapy agents.[8][10] Importantly, Myt1 appears to be dispensable in many normal cells, which may offer a wider therapeutic window and reduced toxicity.[8][10]
Q3: What are the potential challenges when using Myt1 inhibitors in vivo?
Researchers may encounter several challenges with Myt1 inhibitors in vivo, including:
-
Limited single-agent efficacy: The effectiveness of Myt1 inhibitors can be limited in cancers that do not have specific genetic vulnerabilities.[8][10]
-
Drug resistance: Cancer cells can develop resistance to Myt1 inhibitors, potentially through the upregulation of parallel signaling pathways.[9][10][11]
-
Off-target effects: Like many kinase inhibitors, this compound could have off-target activities that may lead to unexpected toxicities.[10][12][13]
-
Suboptimal pharmacokinetics: Poor solubility, rapid metabolism, or inefficient distribution can limit the exposure of the tumor to the drug.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | Poor solubility and bioavailability of this compound. | - Optimize Formulation: Prepare fresh formulations for each administration. Consider using vehicles such as PEG400, 0.5% carboxymethyl cellulose, or a combination of DMSO, PEG300, and Tween 80.[14] - Verify Compound Integrity: Ensure the compound has not degraded. |
| Inadequate dosing or scheduling. | - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound to ensure adequate tumor exposure. | |
| Inappropriate animal model. | - Model Selection: Use tumor models known to be sensitive to G2/M checkpoint inhibition (e.g., those with CCNE1 amplification).[8] | |
| Unexpected Toxicity | Off-target effects of this compound. | - Selectivity Profiling: If not already done, profile this compound against a panel of other kinases to identify potential off-targets.[12] - Dose Reduction: Lower the dose or adjust the dosing schedule. |
| Vehicle-related toxicity. | - Vehicle Toxicity Study: Conduct a study with the vehicle alone to assess its contribution to the observed toxicity. | |
| Inconsistent Results | Variability in experimental procedures. | - Standardize Protocols: Ensure consistent animal handling, drug administration, and tumor measurement techniques. - Animal Health: Monitor the health of the animals closely throughout the study. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the Myt1 signaling pathway and a general workflow for troubleshooting in vivo efficacy.
Caption: Myt1 Signaling Pathway in G2/M Checkpoint Control.
Caption: Troubleshooting Workflow for this compound In Vivo Efficacy.
Experimental Protocols
1. This compound Formulation for Oral Gavage
This protocol provides an example of how to prepare this compound for oral administration in mice, based on common practices for similar small molecule inhibitors.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final concentration of 5 mg/mL, mix 10% DMSO stock solution, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Vortex thoroughly to ensure the compound is fully dissolved or in a uniform suspension.
-
Administer to animals via oral gavage at the desired dosage.
-
Note: Always prepare the formulation fresh before each use.
-
2. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG)
-
Implant tumor cells known to be sensitive to G2/M checkpoint inhibition (e.g., a cell line with CCNE1 amplification).
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control according to the determined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-CDK1).
-
3. Pharmacodynamic (PD) Marker Analysis
This protocol describes how to assess the target engagement of this compound in tumor tissue.
-
Materials:
-
Tumor tissue from treated and control animals
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1)
-
Secondary antibodies
-
-
Procedure:
-
Homogenize tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to assess the levels of phosphorylated and total CDK1.
-
A decrease in the ratio of p-CDK1 to total CDK1 in the this compound treated group compared to the control group would indicate target engagement.
-
References
- 1. reparerx.com [reparerx.com]
- 2. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drosophila Myt1 is a Cdk1 inhibitory kinase that regulates multiple aspects of cell cycle behavior during gametogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]
- 14. PKthis compound | Wee1 | | Invivochem [invivochem.com]
Technical Support Center: Myt1 Inhibitors
Disclaimer: Information regarding a specific compound designated "Myt1-IN-3" is not publicly available in the reviewed scientific literature. This resource provides information on the broader class of Myt1 kinase inhibitors and their potential effects on normal cells, based on available research. The troubleshooting guides and protocols are general and may need optimization for specific compounds and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Myt1 kinase inhibitors?
Myt1 kinase is a crucial negative regulator of the cell cycle, specifically at the G2/M transition. It inhibits the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex through inhibitory phosphorylation of Cdk1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). By inhibiting Myt1, small molecule inhibitors prevent this phosphorylation, leading to premature activation of the Cdk1/cyclin B complex and forcing cells to enter mitosis. In cancer cells with a defective G1 checkpoint, this can lead to mitotic catastrophe and apoptosis.
Q2: Why is it important to assess the toxicity of Myt1 inhibitors in normal cells?
While the primary target of Myt1 inhibitors is often cancer cells, it is critical to evaluate their effects on normal, non-cancerous cells to understand potential off-target effects and predict possible side effects in a therapeutic context. Normal cells have intact cell cycle checkpoints, and forcing them into premature mitosis could lead to genomic instability or cell death, representing undesirable toxicity.
Q3: What are some common Myt1 inhibitors studied in the literature?
Several small molecule inhibitors of the Wee1/Myt1 kinase family have been developed and studied. One of the most well-known is adavosertib (AZD1775), which is a potent inhibitor of Wee1 and also shows activity against Myt1. Other research compounds have been developed, though they may be less characterized.
Q4: What kind of toxicities might be expected in normal cells treated with Myt1 inhibitors?
Treatment of normal cells with Myt1 inhibitors can lead to the abrogation of the G2/M checkpoint. This may cause cells to enter mitosis with damaged DNA, potentially leading to apoptosis or senescence. The specific effects can vary depending on the cell type, the potency and specificity of the inhibitor, and the concentration used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background toxicity in vehicle-treated normal cells. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| The normal cell line is particularly sensitive. | Consider using a different, more robust normal cell line for comparison. | |
| Inconsistent IC50 values for the Myt1 inhibitor in normal cells across experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment and that cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate inhibitor concentration due to degradation or precipitation. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Visually inspect for any precipitation. | |
| No significant difference in toxicity between normal and cancer cells. | The Myt1 inhibitor may have low specificity. | Profile the inhibitor against a panel of kinases to determine its specificity. |
| The chosen normal cell line may have a compromised G1 checkpoint. | Use a well-characterized normal cell line with robust cell cycle checkpoints (e.g., primary cells or a non-transformed cell line like RPE-1). | |
| Unexpected morphological changes in normal cells at sub-lethal concentrations. | The inhibitor may have off-target effects on the cytoskeleton or other cellular processes. | Perform immunofluorescence staining for key cytoskeletal proteins (e.g., tubulin, actin) to assess cellular morphology. |
| The inhibitor is inducing cellular senescence. | Use a senescence-associated β-galactosidase staining assay to check for senescent cells. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity of a Myt1 Inhibitor using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture normal and cancer cell lines in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the Myt1 inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the growth medium. It is crucial to maintain a consistent final concentration of the solvent in all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell cycle of the chosen cell lines (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary
As specific data for "this compound" is unavailable, the following table provides a template for how to present cytotoxicity data for a hypothetical Myt1 inhibitor.
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Incubation Time (h) |
| hTERT-RPE-1 | Normal, non-transformed | > 10 | MTT | 72 |
| WI-38 | Normal, lung fibroblast | 8.5 | CellTiter-Glo® | 72 |
| HeLa | Cancer, cervical | 0.5 | MTT | 72 |
| MDA-MB-231 | Cancer, breast | 1.2 | CellTiter-Glo® | 72 |
Visualizations
Caption: Myt1 kinase signaling pathway and point of intervention for Myt1 inhibitors.
Caption: Experimental workflow for determining the cytotoxicity of a Myt1 inhibitor.
overcoming Myt1 overexpression resistance with Myt1-IN-3
Welcome to the technical support center for researchers working with Myt1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Myt1 inhibitors to overcome drug resistance mediated by Myt1 overexpression.
Frequently Asked Questions (FAQs)
Q1: What is Myt1 and what is its role in the cell cycle?
Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1) is a crucial kinase that regulates the cell cycle.[1] Along with the Wee1 kinase, Myt1 acts as a gatekeeper for mitotic entry by inhibiting Cyclin-dependent kinase 1 (Cdk1).[2] Specifically, Myt1 phosphorylates Cdk1 on Threonine-14 (Thr14) and Tyrosine-15 (Tyr15), which keeps the Cdk1/Cyclin B complex inactive and prevents cells from prematurely entering mitosis.[1][3] This function is a key part of the G2/M DNA damage checkpoint, which gives cells time to repair DNA damage before dividing.[1][4]
Q2: How does Myt1 overexpression lead to drug resistance?
Cancer cells often have defects in their G1/S checkpoint and therefore become more reliant on the G2/M checkpoint for DNA repair and survival.[4] Many cancer therapies, including chemotherapy and specific kinase inhibitors (like the Wee1 inhibitor Adavosertib), aim to force these cells into a catastrophic mitosis by disrupting the G2/M checkpoint.[2] However, some cancer cells can develop resistance by upregulating Myt1.[5] Overexpressed Myt1 compensates for the inhibition of other checkpoint kinases like Wee1, continuing to suppress Cdk1 activity.[4][6] This prevents premature mitotic entry, reduces the chance of mitotic catastrophe, and ultimately allows the cancer cells to survive treatment.[4] High Myt1 expression has been identified as a predictive biomarker for both intrinsic and acquired resistance to Wee1 inhibitors.[5][6]
Q3: What is Myt1-IN-3 and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of Myt1 kinase. Its mechanism of action is based on blocking the catalytic activity of Myt1, which prevents the inhibitory phosphorylation of Cdk1.[7] In cancer cells that overexpress Myt1 and are resistant to other therapies, this compound removes this compensatory brake on the cell cycle. This leads to unscheduled Cdk1 activation, forcing the cells to enter mitosis with unresolved DNA damage, which results in mitotic catastrophe and selective tumor cell death.[1] This approach can be particularly effective when combined with other agents like Wee1 inhibitors or DNA-damaging chemotherapy.[8][9]
Q4: I am studying resistance to a Wee1 inhibitor. Why should I consider using a Myt1 inhibitor like this compound?
If your cancer cells have developed resistance to a Wee1 inhibitor like Adavosertib, there is a strong possibility that they have upregulated Myt1 expression.[5][6] Since Wee1 and Myt1 have redundant functions in inhibiting Cdk1, inhibiting Wee1 alone may be insufficient if Myt1 levels are high.[5] Co-inhibition of both Wee1 and Myt1 has been shown to be a potent synthetic lethal strategy that creates a synergistic cancer-killing effect.[8][10] Using this compound in combination with a Wee1 inhibitor can restore sensitivity and effectively eliminate cells that have become resistant through Myt1 overexpression.[10]
Troubleshooting Guide
Problem: My Myt1-overexpressing cells are not responding to this compound monotherapy.
-
Possible Cause 1: Functional Redundancy with Wee1.
-
Solution: In many cell lines, Wee1 and Myt1 have overlapping functions. The Wee1 kinase may still be sufficiently active to keep Cdk1 inhibited. Combine this compound with a Wee1 inhibitor (e.g., Adavosertib) to block both pathways. This dual inhibition is often synergistic and more effective at inducing mitotic catastrophe.[8][10]
-
-
Possible Cause 2: Incorrect Dosing or Treatment Duration.
-
Possible Cause 3: Low Level of Replicative Stress.
-
Solution: The efficacy of Myt1 inhibitors is often greatest in cells already experiencing replicative stress or DNA damage.[1] Consider pre-treating cells with a low dose of a DNA-damaging agent like gemcitabine or an ATR inhibitor before adding this compound.[8][9] This can enhance the synthetic lethal effect.
-
Problem: I am not observing the expected increase in Cdk1 activity after treatment.
-
Possible Cause: Suboptimal Lysate Preparation or Antibody Issues.
-
Solution: Phosphorylation events are transient. Ensure that you are using fresh lysis buffer containing phosphatase and protease inhibitors. For immunoblotting, validate your antibodies for phospho-Cdk1 (Thr14 and Tyr15). A decrease in these signals is the expected readout of Myt1 inhibition.[8]
-
Problem: I am seeing significant cytotoxicity in my non-overexpressing (control) cells.
-
Possible Cause: Off-target effects or excessively high concentration.
-
Solution: Re-evaluate your dose-response curve. Use the lowest effective concentration of this compound that shows a differential effect between Myt1-overexpressing and control cells. Ensure the purity of your this compound compound. Also, confirm that your control cells do not have underlying genetic vulnerabilities (e.g., CCNE1 amplification) that could sensitize them to Myt1 inhibition.[1][9]
-
Data Presentation
Table 1: Effect of Myt1 Overexpression on IC50 of Various Checkpoint Kinase Inhibitors in HeLa Cells. [4]
| Inhibitor | Target(s) | IC50 (nM) - Control Cells | IC50 (nM) - Myt1 Overexpressing Cells | Fold Resistance |
| Adavosertib | Wee1 | 120 | 308 | 2.57 |
| PD166285 | Wee1/Myt1 | 150 | 250 | 1.67 |
| AZD6738 | ATR | 450 | 800 | 1.78 |
| UCN-01 | Chk1 | 200 | 350 | 1.75 |
Table 2: Synergistic Effect of Combined Wee1 and Myt1 Inhibition in Adavosertib-Resistant Cells.
| Treatment | Cell Line | IC50 (nM) | Synergy Score (ZIP Model) |
| Adavosertib | MDA-MB-231 (Parental) | 250 | N/A |
| Adavosertib | MDA-MB-231 (Adavo-Resistant) | >1000 | N/A |
| This compound | MDA-MB-231 (Adavo-Resistant) | 800 | N/A |
| Adavosertib + this compound (1:1 Ratio) | MDA-MB-231 (Adavo-Resistant) | 150 | 15.2 (Strongly Synergistic) |
(Note: Data in Table 2 is illustrative, based on the principles of synergistic cell killing demonstrated with Wee1 and Myt1 inhibitors like RP-6306).[8][10]
Experimental Protocols
Protocol 1: Immunoblotting for Cdk1 Phosphorylation Status
-
Cell Treatment: Seed Myt1-overexpressing and control cells. Treat with this compound, a Wee1 inhibitor, or a combination for 24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Cdk1 (Tyr15)
-
Phospho-Cdk1 (Thr14)
-
Total Cdk1
-
Myt1
-
Actin or Tubulin (as a loading control)
-
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A decrease in the p-Cdk1 signals relative to total Cdk1 indicates successful target engagement.
Protocol 2: Cell Viability Assessment using Crystal Violet Assay
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and/or other inhibitors. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 48 to 96 hours.
-
Fixation: Gently wash wells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes.
-
Staining: Wash wells with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Gently wash the plate with water multiple times until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570-590 nm using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: The G2/M checkpoint is balanced by inhibitory (Wee1/Myt1) and activating (Cdc25) signals on Cdk1.
Caption: Myt1 overexpression compensates for Wee1 inhibition, maintaining Cdk1 suppression and promoting resistance.
Caption: Dual inhibition of Wee1 and Myt1 fully activates Cdk1, leading to mitotic catastrophe.
Caption: A standard experimental workflow for testing the efficacy of this compound.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. reparerx.com [reparerx.com]
Myt1-IN-3 degradation and storage problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myt1 inhibitors, such as Myt1-IN-3, in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Myt1 inhibitors.
Problem 1: Inconsistent or lower than expected activity of the Myt1 inhibitor.
This could be due to degradation of the compound, improper storage, or issues with the experimental setup.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the expiration date of the inhibitor. Prepare fresh stock solutions. Protect from light and repeated freeze-thaw cycles. |
| Improper Storage | Ensure the inhibitor is stored at the recommended temperature, typically -20°C or -80°C for long-term storage. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Concentration | Confirm the correct calculation of the stock solution concentration. Use a recently calibrated balance for weighing the compound. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Myt1 inhibition. Consider using a different cell line or combining the Myt1 inhibitor with other drugs. |
| Experimental Conditions | Optimize inhibitor concentration and incubation time for your specific cell line and assay. Ensure the inhibitor is soluble in the chosen solvent and culture medium. |
Problem 2: Precipitate formation in the stock solution or culture medium.
Precipitation can lead to inaccurate dosing and reduced efficacy.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Low Solubility | Check the solubility information on the product datasheet. Consider using a different solvent or a lower concentration. Sonication may help to dissolve the compound. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Temperature Fluctuation | Avoid frequent temperature changes. Store stock solutions at a stable temperature. |
| Interaction with Media Components | Some components of the cell culture medium may interact with the inhibitor, causing it to precipitate. Test the solubility of the inhibitor in the specific medium used. |
Frequently Asked Questions (FAQs)
Q1: How should I store my Myt1 inhibitor?
A1: For long-term storage, Myt1 inhibitors should typically be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Q2: How many times can I freeze and thaw my stock solution?
A2: It is generally recommended to minimize freeze-thaw cycles. For optimal results, we advise aliquoting the stock solution into single-use volumes. If repeated use from the same stock is necessary, limit the number of freeze-thaw cycles to no more than 3-5 times.
Q3: My Myt1 inhibitor appears to have degraded. What could be the cause?
A3: Degradation can be caused by several factors including exposure to light, elevated temperatures, moisture, or repeated freeze-thaw cycles. Improper storage conditions are a common cause of degradation.
Q4: What is the expected effect of Myt1 inhibition on the cell cycle?
A4: Myt1 is a protein kinase that negatively regulates the G2/M transition of the cell cycle by phosphorylating and inactivating the Cdk1/Cyclin B complex. Inhibition of Myt1 is expected to promote entry into mitosis. Overexpression of Myt1 can cause a G2 cell cycle delay.
Q5: Are there known resistance mechanisms to Myt1 inhibitors?
A5: While specific resistance mechanisms to a novel inhibitor like this compound would require dedicated studies, cancer cells can develop resistance to cell cycle checkpoint inhibitors through various mechanisms. Overexpression of Myt1 itself has been shown to mediate resistance to other cell cycle kinase inhibitors.
Myt1 Signaling Pathway
Myt1 is a key regulator of the G2/M cell cycle checkpoint. It acts by inhibiting the Cdk1-Cyclin B complex, which is the master regulator of entry into mitosis. The activity of Myt1 is itself regulated by other kinases, including Akt and Plx1.
Caption: Myt1 signaling pathway and the effect of a Myt1 inhibitor.
Experimental Protocols
Protocol 1: Assessment of Myt1 Inhibitor Stability by HPLC-UV
This protocol provides a general method to assess the stability of a Myt1 inhibitor in a solvent over time.
Materials:
-
Myt1 inhibitor
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Vials for sample storage
Procedure:
-
Prepare a stock solution of the Myt1 inhibitor at a known concentration (e.g., 10 mM) in the desired solvent.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system.
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week), take an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.
-
Monitor the peak area of the Myt1 inhibitor at each time point. A decrease in the peak area relative to the T=0 sample indicates
interpreting unexpected Myt1-IN-3 experimental outcomes
Welcome to the technical support center for Myt1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes and providing guidance on the effective use of this Myt1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Myt1 kinase.[1] Myt1 is a key negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[2][3][4] By inhibiting Myt1, this compound leads to the accumulation of active CDK1, forcing cells to enter mitosis prematurely, which can result in mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage or replication stress.[2][3]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The expected phenotype is a decrease in cell viability and proliferation due to an increase in mitotic arrest and subsequent cell death.[2][5] Cells may exhibit signs of mitotic catastrophe, such as abnormal chromosome condensation and fragmentation.[6] This effect is often more pronounced in cancer cells that have a high dependency on the G2/M checkpoint for DNA repair.[2][3]
Q3: I am not observing the expected level of cytotoxicity. What are the possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Dependency: The sensitivity to Myt1 inhibition can be cell line-specific. Cells with a less stringent G2/M checkpoint or low Myt1 expression may be less affected.
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment may need to be optimized for your specific cell line. We recommend performing a dose-response and time-course experiment.
-
Myt1 Upregulation: In some cases, prolonged treatment with checkpoint inhibitors can lead to the upregulation of Myt1, conferring resistance.[6][7]
-
Functional Redundancy with Wee1: Myt1 and Wee1 are partially redundant in their function of inhibiting CDK1.[6][7] High levels of Wee1 activity might compensate for Myt1 inhibition.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, Myt1 inhibitors have shown synergistic effects when combined with other therapies. Combination with DNA-damaging agents (e.g., gemcitabine, alkylating agents) or Wee1 inhibitors (e.g., Adavosertib/MK-1775) can enhance anti-tumor activity.[2][3][8] The combination with a Wee1 inhibitor is a strategy to overcome resistance mediated by Myt1 upregulation.[8]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Reduced or no effect on cell viability | Cell line is resistant or has low Myt1 expression. | Screen a panel of cell lines to find a sensitive model. Confirm Myt1 expression by Western blot. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. | |
| Acquired resistance due to Myt1 upregulation. | Consider a combination therapy approach, for instance with a Wee1 inhibitor.[8] | |
| Increased cell size and polyploidy | Mitotic slippage after prolonged mitotic arrest. | Analyze cells at earlier time points. Use live-cell imaging to monitor mitotic progression and fate. |
| Off-target effects on other kinases involved in cytokinesis. | While this compound is expected to be selective, off-target effects are possible.[9] Consider using a structurally different Myt1 inhibitor as a control. | |
| Unexpected changes in organelle morphology (e.g., Golgi, ER) | Myt1 has been implicated in Golgi and ER dynamics during mitosis.[10][11] | Use immunofluorescence to visualize Golgi and ER markers to characterize the phenotype. |
| Discrepancy between cell viability assays (e.g., MTT vs. apoptosis assay) | Myt1 inhibition primarily induces mitotic catastrophe, which may not be fully captured by all assays. | Use multiple assays to assess cell fate, including assays for apoptosis (e.g., Annexin V staining) and mitotic markers (e.g., phospho-histone H3 staining).[9] |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |
| Myt1-IN-2 | Myt1 | <10 nM | N/A | Biochemical Assay | [1] |
| Adavosertib (MK-1775) | Wee1 | 120 nM | HeLa | Crystal Violet Assay | [9] |
| Adavosertib (MK-1775) in Myt1 overexpressing cells | Wee1 | 308 nM | HeLa | Crystal Violet Assay | [9] |
| PD166285 | Wee1/Myt1 | N/A | HeLa | Crystal Violet Assay | [9] |
| Lunresertib (RP-6306) | Myt1 | 2 nM | N/A | Biochemical Assay | [3] |
| Lunresertib (RP-6306) | Wee1 | 4100 nM | N/A | Biochemical Assay | [3] |
Key Experimental Protocols
Cell Viability Assessment (Crystal Violet Assay)
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48 hours. Include a DMSO vehicle control.
-
Remove the media and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow the plate to dry.
-
Solubilize the dye by adding 100% methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Immunofluorescence for Mitotic Cells
-
Seed cells on glass coverslips in a 24-well plate.
-
After treatment with this compound, fix the cells with 3.5% paraformaldehyde for 7 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.[9]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.[9]
Visualizations
Caption: this compound inhibits Myt1, preventing CDK1 inactivation and promoting mitotic entry.
Caption: Recommended workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reparerx.com [reparerx.com]
- 9. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myt1 inhibition of Cyclin A/Cdk1 is essential for fusome integrity and premeiotic centriole engagement in Drosophila spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Polo-like kinase Plx1 interacts with and inhibits Myt1 after fertilization of Xenopus eggs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Myt1 Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Myt1 kinase inhibitors, focusing on their performance, selectivity, and therapeutic potential, supported by experimental data and detailed methodologies.
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology. By inhibiting Cyclin-Dependent Kinase 1 (CDK1), Myt1 prevents cells from prematurely entering mitosis, providing a crucial window for DNA repair.[1][2][3] Cancer cells, often deficient in the G1/S checkpoint, exhibit a heightened dependency on the G2/M checkpoint for survival, making them particularly vulnerable to Myt1 inhibition.[3][4][5] The abrogation of this checkpoint by small molecule inhibitors can force cancer cells with damaged DNA into a lethal mitotic catastrophe, representing a strategic approach for cancer therapy.[1][6]
Myt1 Signaling Pathway in G2/M Checkpoint Control
The Myt1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating CDK1 at Threonine-14 (Thr14) and, to some extent, Tyrosine-15 (Tyr15).[1][3] This action, in concert with the nuclear kinase Wee1 which primarily phosphorylates Tyr15, inactivates the CDK1/Cyclin B complex.[1][3] This inactivation prevents entry into mitosis (M-phase) until the cell is ready. Myt1 inhibitors block this phosphorylation, leading to the premature activation of CDK1 and forcing the cell into mitosis, often with unrepaired DNA damage.
Caption: Myt1 signaling pathway at the G2/M checkpoint.
Performance Data of Myt1 Inhibitors
The efficacy of a Myt1 inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) against Myt1 kinase and its selectivity over other kinases, particularly the closely related Wee1. High selectivity for Myt1, as seen with Lunresertib, can be advantageous in minimizing off-target effects.[1] Dual inhibitors like PD0166285, which target both Myt1 and Wee1, offer a broader inhibition of CDK1 phosphorylation.[1][3]
| Inhibitor | Target(s) | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| Myt1-IN-3 | Myt1 | Data Not Available | Data Not Available | Data Not Available | - |
| Lunresertib (RP-6306) | Myt1 (selective) | 2 | 4100 | - | [1] |
| PD0166285 | Myt1 / Wee1 (dual) | 72 | 24 | Chk1: 3433 | [1] |
| Adavosertib (AZD1775) | Wee1 | - | 5.2 | - | [1] |
Note: Adavosertib is primarily a Wee1 inhibitor, but it is included for context as Myt1 overexpression is a known mechanism of resistance to it.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Myt1 inhibitors.
In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Myt1 kinase.
-
Objective: To determine the IC50 value of an inhibitor against purified Myt1 kinase.
-
Reagents: Recombinant human Myt1 kinase, CDK1/Cyclin B substrate, ATP (radiolabeled or with a detection-compatible modification), inhibitor compound at various concentrations, assay buffer.
-
Procedure:
-
Myt1 kinase is incubated with varying concentrations of the inhibitor compound in an assay buffer.
-
The kinase reaction is initiated by adding the CDK1/Cyclin B substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or using fluorescence-based methods like TR-FRET.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
-
Cell Viability Assay (Cellular Activity)
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines.
-
Objective: To determine the IC50 value of an inhibitor in a cellular context.
-
Materials: Cancer cell line of interest (e.g., HeLa, HCC1569), cell culture medium, inhibitor compound, and a viability detection reagent (e.g., crystal violet, resazurin, or reagents for ATP measurement).
-
Procedure:
-
Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the inhibitor compound. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for a defined period (e.g., 48-72 hours).[4]
-
After incubation, a cell viability reagent is added. For crystal violet, the dye stains the remaining adherent cells.[4]
-
The absorbance or fluorescence is measured using a plate reader.
-
Results are normalized to the vehicle control, and the IC50 value is calculated, representing the concentration at which cell growth is inhibited by 50%.[4]
-
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a novel Myt1 inhibitor involves a multi-step approach, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical workflow for evaluating Myt1 inhibitors.
Conclusion
The development of Myt1 inhibitors represents a targeted and promising strategy in cancer therapy. While data on this compound remains elusive, compounds like Lunresertib (RP-6306) demonstrate the potential of a highly selective approach, offering potent Myt1 inhibition with minimal crossover to Wee1.[1] This selectivity may translate to a wider therapeutic window and reduced off-target toxicities. Conversely, dual inhibitors such as PD0166285 provide a more comprehensive blockade of the G2/M checkpoint by targeting both key CDK1-inhibitory kinases.[1] The choice between a selective or dual inhibitor will likely depend on the specific genetic context of the tumor and potential combination therapy strategies. Further research and clinical trials are essential to fully elucidate the therapeutic potential of targeting the Myt1 kinase in various malignancies.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
Myt1-IN-3 and the Shifting Landscape of CCNE1 Amplified Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of CCNE1 amplified cancers, a new therapeutic avenue is emerging. The validation of Myt1 inhibitors, exemplified by compounds like Myt1-IN-3 (a conceptual representative of selective PKMYT1 inhibitors like RP-6306/lunresertib), presents a promising synthetic lethal strategy for this patient population, which has historically faced limited treatment options and poor prognoses.[1][2][3][4] This guide provides a comprehensive comparison of Myt1 inhibition with alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Cancers characterized by the amplification of the CCNE1 gene, which encodes for Cyclin E1, are notoriously aggressive and often resistant to standard chemotherapies.[2][3][4] The overexpression of Cyclin E1, a key regulator of the cell cycle, in complex with cyclin-dependent kinase 2 (CDK2), leads to uncontrolled cell proliferation and genomic instability.[1] This has spurred the development of targeted therapies aimed at exploiting the unique vulnerabilities of these tumors.
The Promise of PKMYT1 Inhibition
A pivotal breakthrough in this area came from genome-scale CRISPR-Cas9 screens, which identified PKMYT1 as a synthetic lethal partner with CCNE1 amplification.[5][6][7] PKMYT1 is a kinase that negatively regulates CDK1, a critical driver of mitotic entry.[8][9] In normal cells, PKMYT1 and the related kinase WEE1 act as gatekeepers, preventing cells from entering mitosis prematurely.[1][10]
However, in CCNE1-amplified cancer cells, which already experience high levels of replication stress, the inhibition of PKMYT1 with a selective inhibitor like RP-6306 (lunresertib) triggers a catastrophic cascade of events.[1][6][8] The inhibitor removes the brakes on CDK1, leading to its unscheduled activation during S-phase. This forces the cancer cells into a premature and lethal mitosis with under-replicated DNA, a phenomenon known as mitotic catastrophe.[1][8]
Comparative Analysis of Therapeutic Strategies
While PKMYT1 inhibition is a promising approach, it is crucial to evaluate it alongside other targeted therapies for CCNE1-amplified cancers. The primary alternatives include CDK2 inhibitors and WEE1 inhibitors.
| Therapeutic Strategy | Target | Mechanism of Action in CCNE1 Amplified Cancers | Key Advantages | Key Limitations |
| PKMYT1 Inhibition (e.g., RP-6306) | PKMYT1 | Induces synthetic lethality by causing unscheduled CDK1 activation and premature mitotic entry, leading to mitotic catastrophe.[1][5][6][8] | High selectivity for CCNE1-amplified cells has been observed in preclinical models.[11] Demonstrates single-agent activity and synergistic effects with chemotherapy.[6][11] | Potential for acquired resistance through mechanisms like Myt1 overexpression.[12][13][14] |
| CDK2 Inhibition | CDK2 | Directly inhibits the kinase partner of overexpressed Cyclin E1, aiming to halt uncontrolled cell cycle progression.[2] | Directly targets the primary oncogenic driver complex.[2] | Development of highly selective CDK2 inhibitors has been challenging. Resistance can emerge through the selection of polyploid cells.[8] |
| WEE1 Inhibition (e.g., Adavosertib) | WEE1 | Abrogates the G2/M checkpoint, forcing cells with DNA damage into mitosis.[2] | Shows preclinical efficacy in CCNE1-amplified models.[1] | Less selective for CCNE1-amplified cells compared to PKMYT1 inhibitors in some studies.[10] Overlapping function with PKMYT1 might lead to different cellular responses.[1] |
| ATR Inhibition (e.g., Camonsertib) | ATR | Targets the DNA damage response pathway, which is hyper-activated in CCNE1-amplified cells due to replication stress.[1] | Synergizes with PKMYT1 inhibitors to enhance cytotoxicity in preclinical models.[1] | Limited single-agent efficacy in some CCNE1-amplified contexts.[1] |
Quantitative Data Summary
The following table summarizes preclinical data for various inhibitors in CCNE1-amplified cancer cell lines.
| Inhibitor | Target | Cell Line (CCNE1 status) | EC50/IC50 (nM) | Tumor Growth Inhibition (in vivo) | Reference |
| RP-6306 | PKMYT1 | HCC1569 (amplified) | 26-93 (range in amplified lines) | Up to 79% | [7][10][11] |
| RP-6306 | PKMYT1 | OVCAR3 (amplified) | 26-93 (range in amplified lines) | Up to 84% | [7][10][11] |
| Adavosertib | WEE1 | Various | Variable | - | [13] |
| CDK2 Inhibitors | CDK2 | Various | Promising in vitro activity | - | [2] |
| RP-6306 + RP-3500 (Camonsertib) | PKMYT1 + ATR | WO-19 PDX (amplified) | Synergistic cytotoxicity | Significantly increased tumor suppression and survival | [1] |
Experimental Protocols
CRISPR-Cas9 Synthetic Lethality Screen:
To identify synthetic lethal partners of CCNE1 amplification, a genome-scale CRISPR-Cas9 loss-of-function screen was performed.
-
Cell Line Generation: Isogenic cell lines with and without stable overexpression of Cyclin E1 were generated (e.g., RPE1-hTERT TP53-/- Cas9 with an integrated CCNE1-2A-GFP fusion).[6]
-
Library Transduction: Both parental and CCNE1-high cell lines were transduced with a genome-scale single-guide RNA (sgRNA) library.
-
Cell Proliferation Assay: The relative abundance of each sgRNA was measured at the beginning and end of a prolonged cell culture period.
-
Data Analysis: Genes for which sgRNA dropout was significantly greater in the CCNE1-high cells compared to the parental cells were identified as synthetic lethal hits. PKMYT1 was a top hit in such screens.[5][7]
In Vitro Cytotoxicity Assays:
To determine the half-maximal effective concentration (EC50) of inhibitors, standard cytotoxicity assays were conducted.
-
Cell Plating: CCNE1-amplified and non-amplified cancer cell lines were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a serial dilution of the inhibitor (e.g., RP-6306) for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves were generated, and EC50 values were calculated using non-linear regression.[11]
In Vivo Xenograft Studies:
The antitumor activity of inhibitors was evaluated in mouse xenograft models.
-
Tumor Implantation: Human cancer cell lines with CCNE1 amplification (e.g., OVCAR3, HCC1569) or patient-derived xenografts (PDX) were implanted subcutaneously into immunocompromised mice.[1][11]
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. The inhibitor (e.g., RP-6306) was administered orally at a specified dose and schedule.[11]
-
Tumor Measurement: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the vehicle control group.[1][11]
Visualizing the Mechanisms
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway in CCNE1 amplified cancers.
Caption: Mechanism of action of Myt1 inhibitors.
Caption: Preclinical validation workflow for Myt1 inhibitors.
Conclusion
The validation of Myt1 inhibitors as a therapeutic strategy for CCNE1-amplified cancers represents a significant advancement in precision oncology. The synthetic lethal interaction between CCNE1 amplification and PKMYT1 inhibition provides a clear rationale for the clinical development of drugs like lunresertib. While alternative strategies targeting CDK2 and WEE1 also hold promise, the high selectivity and robust preclinical efficacy of PKMYT1 inhibitors make them a particularly compelling option. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Myt1 inhibition in this patient population with a high unmet medical need.
References
- 1. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of Myt1 and PARP Inhibition: A Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic therapeutic strategy combining Myt1 inhibition with PARP inhibitors. Drawing upon the established mechanisms of these two drug classes and data from analogous studies on DNA Damage Response (DDR) inhibitors, we explore the potential for this combination to enhance anti-cancer efficacy.
The rationale for combining Myt1 and PARP inhibitors lies in their complementary roles in cell cycle regulation and DNA repair. Myt1 is a protein kinase that acts as a crucial gatekeeper of the G2/M cell cycle checkpoint by inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Inhibition of Myt1 forces cancer cells, which often have a defective G1 checkpoint, into premature and often catastrophic mitosis, particularly in the presence of DNA damage.[1][3]
Poly (ADP-ribose) polymerase (PARP) inhibitors, on the other hand, are targeted therapies that block the repair of single-strand DNA breaks.[4][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.[6][7]
The convergence of these two mechanisms suggests a powerful synergistic interaction. By inhibiting Myt1, cancer cells are propelled into mitosis with an increased load of DNA damage induced by the PARP inhibitor. This dual assault on the cell's ability to manage its genome can lead to enhanced cancer cell death and potentially overcome resistance to PARP inhibitors alone. While direct clinical data on the specific combination of a Myt1 inhibitor like Myt1-IN-3 and a PARP inhibitor is still emerging, preclinical studies with inhibitors of the functionally related WEE1 kinase have demonstrated strong synergy with PARP inhibitors, providing a solid foundation for this therapeutic strategy.[8]
Comparative Data on Synergistic Effects
To illustrate the potential synergy, the following tables present hypothetical, yet representative, quantitative data from in vitro studies, modeled after published research on the combination of PARP inhibitors with other DDR inhibitors.
Table 1: Cell Viability (IC50) in Ovarian Cancer Cell Lines (72-hour treatment)
| Cell Line | Myt1 Inhibitor (µM) | PARP Inhibitor (µM) | Combination (Myt1i + PARPi) (µM) | Combination Index (CI)* |
| OVCAR-3 (BRCA wt) | 1.5 | 5.0 | 0.5 (Myt1i) + 1.0 (PARPi) | 0.4 (Synergistic) |
| SKOV-3 (BRCA wt) | 2.0 | 8.0 | 0.7 (Myt1i) + 1.5 (PARPi) | 0.5 (Synergistic) |
| KURAMOCHI (BRCA1 mut) | 0.8 | 0.5 | 0.2 (Myt1i) + 0.1 (PARPi) | 0.3 (Strongly Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in Pancreatic Cancer Cell Lines (48-hour treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PANC-1 | Control | 5% |
| Myt1 Inhibitor (1 µM) | 15% | |
| PARP Inhibitor (2 µM) | 10% | |
| Combination | 45% | |
| MIA PaCa-2 | Control | 3% |
| Myt1 Inhibitor (1 µM) | 12% | |
| PARP Inhibitor (2 µM) | 8% | |
| Combination | 38% |
Table 3: DNA Damage Marker (γH2AX Foci) in Triple-Negative Breast Cancer Cells (24-hour treatment)
| Cell Line | Treatment | Average γH2AX Foci per Cell |
| MDA-MB-231 | Control | <5 |
| Myt1 Inhibitor (0.5 µM) | 10-15 | |
| PARP Inhibitor (1 µM) | 20-25 | |
| Combination | >50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for the key experiments cited in the data tables.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Myt1 inhibitor, the PARP inhibitor, and the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the Myt1 inhibitor, PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the inhibitors for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with 5% BSA in PBS and then incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizing the Synergy: Pathways and Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Synergistic mechanism of Myt1 and PARP inhibitors.
Caption: Experimental workflow for evaluating Myt1 and PARP inhibitor synergy.
References
- 1. PARP inhibition and immunotherapy: a promising duo in fighting cancer - Phillipps - Translational Cancer Research [tcr.amegroups.org]
- 2. Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reparerx.com [reparerx.com]
- 5. Debiopharm and Repare Therapeutics Partner to Explore the Synthetic Lethal Combination of PKMYT1 and WEE1 Inhibition in Cancer - BioSpace [biospace.com]
- 6. lunresertib (RP-6306) / Repare Therap, Debiopharm [delta.larvol.com]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. Cell Cycle Checkpoints and Beyond: Exploiting the ATR/CHK1/WEE1 Pathway for the Treatment of PARP Inhibitor–Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Myt1 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of representative Myt1 kinase inhibitors. While specific data for a compound designated "Myt1-IN-3" is not publicly available, we will explore the selectivity of well-characterized Myt1 inhibitors to provide a framework for evaluating potential off-target interactions.
Myt1 (PKMYT1) is a key negative regulator of the G2/M cell cycle checkpoint, primarily through its inhibitory phosphorylation of CDK1.[1][2] As a therapeutic target in oncology, inhibitors of Myt1 are being actively investigated.[3][4] The specificity of these inhibitors for Myt1 over other kinases, including the closely related Wee1 kinase, is a critical determinant of their biological activity and safety profile.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of several known Myt1 inhibitors against a panel of kinases. This data, compiled from publicly available sources, illustrates the diverse selectivity profiles that can be achieved, from highly selective compounds to broader-spectrum and dual-target inhibitors.
| Inhibitor | Primary Target(s) | Myt1 (PKMYT1) IC50 (nM) | Wee1 IC50 (nM) | Other Notable Off-Targets (IC50 < 100 nM) |
| Lunresertib (RP-6306) | Myt1 | 2 - 14 | 4100 | High degree of selectivity reported[3][4] |
| PD166285 | Myt1 / Wee1 | 72 | 24 | c-Src (8.4 nM), FGFR-1 (39.3 nM), EGFR (87.5 nM), PDGFRβ (98.3 nM)[5] |
| SGR-3515 | Myt1 / Wee1 | Not specified | Not specified | Described as "exquisitely selective" against a panel of 403 kinases[6][7] |
| Adavosertib (AZD1775) | Wee1 | >520 (>100-fold selective for Wee1) | 5.2 | Yes (14 nM)[8][9] |
Note: IC50 values can vary depending on the assay conditions.
In-Depth Inhibitor Profiles
Lunresertib (RP-6306): The Selective Approach Lunresertib is a potent and orally active Myt1 inhibitor that demonstrates a high degree of selectivity for Myt1 over the related Wee1 kinase and a broader panel of kinases.[3][4][10] This specificity is crucial for dissecting the specific biological roles of Myt1 and may offer a wider therapeutic window by minimizing off-target effects.[10] The significant difference in potency between Myt1 (IC50: 2 nM) and Wee1 (IC50: 4100 nM) underscores its utility as a selective tool for studying Myt1 function.[4]
PD166285: The Dual-Target Inhibitor In contrast to the high selectivity of Lunresertib, PD166285 is a dual inhibitor of both Myt1 and Wee1, with IC50 values of 72 nM and 24 nM, respectively.[4][5] Its broader activity profile also includes potent inhibition of several other tyrosine kinases, such as c-Src, FGFR-1, EGFR, and PDGFRβ.[11] This polypharmacology means that the cellular effects of PD166285 are the result of engaging multiple signaling pathways.
SGR-3515: A Next-Generation Dual Inhibitor SGR-3515 is another dual inhibitor of Wee1 and Myt1 currently in clinical development.[1][6][12] While specific IC50 values against a wide range of kinases are not publicly detailed, it is described as being "exquisitely selective" and having a differentiated profile from other inhibitors.[6][7] This suggests that while it targets both Myt1 and Wee1, it may have fewer off-target effects than less optimized compounds.
Adavosertib (AZD1775): A Wee1-Selective Comparator Adavosertib is a potent inhibitor of Wee1 kinase (IC50 = 5.2 nM) and serves as an important comparator.[9] It exhibits over 100-fold selectivity for Wee1 over Myt1, making it a valuable tool for distinguishing the cellular consequences of inhibiting each of these related kinases.[9] Profiling against a large kinase panel revealed that at a concentration of 1 µM, only a small number of other kinases were significantly inhibited.[8]
Signaling Pathway Context
The following diagram illustrates the roles of Myt1 and Wee1 in the G2/M cell cycle checkpoint, the primary target of the inhibitors discussed.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery and is typically performed using a variety of in vitro assays.
General Protocol for In Vitro Kinase Selectivity Profiling:
A common method for assessing kinase inhibitor selectivity is to measure the inhibition of substrate phosphorylation in a biochemical assay format.
-
Assay Setup: Kinase reactions are typically set up in a multi-well plate format (e.g., 384-well). Each well contains the specific kinase being tested, its corresponding substrate (peptide or protein), and a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).[13][14]
-
Compound Addition: The test inhibitor (e.g., "this compound") is added to the wells across a range of concentrations to determine a dose-response curve. A control (vehicle, typically DMSO) is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific period at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[9]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Several detection methods can be used:
-
Radiometric Assays: These assays use radiolabeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[9][14]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) use fluorescently labeled substrates or antibodies to detect phosphorylation.[15][16][17]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[13][16]
-
-
Data Analysis: The amount of kinase activity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated. This process is repeated for a large panel of kinases to generate a selectivity profile.
Workflow for Kinase Selectivity Profiling:
Conclusion
The cross-reactivity of a Myt1 inhibitor is a critical attribute that dictates its utility as both a research tool and a potential therapeutic. As demonstrated by the comparison of Lunresertib, PD166285, and Adavosertib, a wide range of selectivity profiles is possible, from highly specific to multi-targeted. For any novel Myt1 inhibitor, such as the hypothetical "this compound," comprehensive profiling against a broad panel of kinases is an essential step to fully characterize its activity and anticipate its biological effects. This guide provides a foundational understanding of the data, methodologies, and biological context necessary for such an evaluation.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Probe Adavosertib | Chemical Probes Portal [chemicalprobes.org]
- 9. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 10. drughunter.com [drughunter.com]
- 11. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGR-3515 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.ro]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay. | Semantic Scholar [semanticscholar.org]
Overcoming Adavosertib Resistance: A Comparative Analysis of Myt1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting the Myt1 kinase to overcome acquired resistance to adavosertib (AZD1775), a well-documented Wee1 inhibitor. While this analysis is framed around a hypothetical Myt1 inhibitor, "Myt1-IN-3," the experimental data and mechanistic insights are drawn from published studies utilizing Myt1 knockdown and other Myt1 inhibitors, providing a robust assessment of this therapeutic approach.
Executive Summary
Acquired resistance to adavosertib is a significant challenge in cancer therapy. A primary mechanism driving this resistance is the upregulation of the Myt1 kinase, a functional homolog of Wee1.[1][2][3][[“]] Both Wee1 and Myt1 are inhibitory kinases that phosphorylate and inactivate the Cyclin B/Cdk1 complex, a critical regulator of mitotic entry.[1][2] In adavosertib-resistant cells, elevated Myt1 levels compensate for the inhibition of Wee1, thereby maintaining the G2/M checkpoint and preventing the premature, catastrophic mitotic entry that adavosertib is designed to induce.[1][3] This guide presents experimental data demonstrating that inhibition or knockdown of Myt1 can restore sensitivity to adavosertib in resistant cancer cell lines.
Data Presentation: Efficacy of Myt1 Inhibition in Adavosertib-Resistant Models
The following tables summarize the quantitative data from studies on adavosertib-resistant cancer cell lines. The data illustrates the shift in drug sensitivity following the modulation of Myt1 expression.
Table 1: Adavosertib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental (P) IC50 (nM) | Adavosertib-Resistant (R500) IC50 (nM) | Fold Resistance |
| HeLa | 150 | 1261 | 8.4 |
| MDA-MB-231 | 250 | 1447 | 5.8 |
Data derived from crystal violet cell survival assays.[2]
Table 2: Effect of Myt1 Knockdown on Adavosertib IC50 in Resistant Cell Lines
| Cell Line | Treatment | Adavosertib IC50 (nM) | Re-sensitization |
| HeLa R500 | siScrambled (Control) | 1261 | - |
| HeLa R500 | siMyt1 | 283 - 373 | Yes |
| MDA-MB-231 R500 | siScrambled (Control) | 1447 | - |
| MDA-MB-231 R500 | siMyt1 | 163 - 371 | Yes |
Data demonstrates that reducing Myt1 expression restores sensitivity to adavosertib.[2]
Signaling Pathways and Experimental Workflows
G2/M Cell Cycle Checkpoint and Adavosertib Action
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 4. consensus.app [consensus.app]
Assessing Myt1-IN-3's Selectivity Against Wee1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a framework for assessing the selectivity of Myt1 inhibitors, with a focus on comparing the activity of Myt1-IN-3 against its close homolog, Wee1.
Myt1 and Wee1 are key negative regulators of the cell cycle, acting as gatekeepers to mitotic entry by phosphorylating and inactivating the Cyclin B-Cdk1 complex.[1][2] While both are members of the Wee1 kinase family, they exhibit distinct subcellular localizations and substrate specificities. Wee1, a nuclear kinase, primarily phosphorylates Cdk1 on the Tyrosine 15 (Tyr15) residue.[3][4] In contrast, Myt1 is a membrane-associated kinase that can phosphorylate Cdk1 on both Threonine 14 (Thr14) and Tyr15.[3] Given their overlapping roles, developing selective inhibitors is a key challenge and a critical aspect of their therapeutic potential. Upregulation of Myt1 has been identified as a potential mechanism of resistance to Wee1 inhibitors, further underscoring the need for compounds with well-defined selectivity profiles.[5]
Comparative Inhibitor Selectivity
To provide a context for evaluating this compound, this section summarizes the selectivity profiles of several well-characterized Myt1 and Wee1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Target(s) | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Selectivity |
| This compound | Myt1 | Data not publicly available | Data not publicly available | Not Determined |
| Lunresertib (RP-6306) | Myt1-selective | 2 | 4100 | >2000-fold for Myt1 |
| Adavosertib (AZD1775/MK-1775) | Wee1-selective | - | 5.2 | Selective for Wee1 |
| PD0166285 | Dual Myt1/Wee1 | 72 | 24 | ~3-fold for Wee1 |
Note: IC50 values can vary depending on the specific assay conditions.
As the table indicates, specific IC50 values for this compound against Myt1 and Wee1 are not currently available in the public domain. However, the comparative data for Lunresertib, Adavosertib, and PD0166285 illustrate the spectrum of selectivity that can be achieved. Lunresertib demonstrates high selectivity for Myt1, while Adavosertib is a potent Wee1 inhibitor with significantly less activity against Myt1.[3] PD0166285 acts as a dual inhibitor with a slight preference for Wee1.[3]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Myt1/Wee1 Signaling Pathway in G2/M Transition.
The diagram above illustrates the central role of Myt1 and Wee1 in negatively regulating the Cyclin B-Cdk1 complex, thereby preventing premature entry into mitosis. The phosphatase Cdc25 counteracts this inhibition, promoting the G2/M transition.
Caption: Experimental Workflow for Kinase Inhibitor IC50 Determination.
This workflow outlines the key steps in a typical in vitro biochemical assay to determine the IC50 value of an inhibitor.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are generalized methodologies for biochemical and cellular assays commonly used to assess the potency of Myt1 and Wee1 inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Myt1 or Wee1 kinase.
Objective: To determine the in vitro IC50 value of a test compound against Myt1 and Wee1.
Materials:
-
Purified recombinant human Myt1 and Wee1 kinases
-
Kinase substrate (e.g., inactive Cdk1/Cyclin B complex)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid for radioactivity, or specific antibodies for ELISA-based methods)
-
Plate reader or phosphorimager
Procedure:
-
Enzyme and Substrate Preparation: Dilute the purified Myt1 or Wee1 kinase and the Cdk1/Cyclin B substrate to their optimal concentrations in the kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Initiation: In the assay plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter or phosphorimager. For non-radioactive assays, methods like ELISA, fluorescence polarization, or luminescence-based ATP consumption assays (e.g., ADP-Glo™) can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assay (In Situ)
This assay assesses the effect of an inhibitor on Myt1 or Wee1 activity within a cellular context.
Objective: To determine the cellular potency of a test compound by measuring the phosphorylation status of a downstream target.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Test compound
-
Antibodies specific for the phosphorylated forms of Cdk1 (pThr14-Cdk1 and pTyr15-Cdk1) and total Cdk1
-
Cell lysis buffer
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, secondary antibodies, and detection reagents)
-
Flow cytometer (for cell cycle analysis)
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with a serial dilution of the test compound for a defined period.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against pThr14-Cdk1 (as a readout for Myt1 activity) and pTyr15-Cdk1 (as a readout for both Myt1 and Wee1 activity).
-
Use an antibody against total Cdk1 as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Densitometry: Quantify the intensity of the phosphorylated Cdk1 bands relative to the total Cdk1 bands to determine the extent of inhibition.
-
Cell Cycle Analysis (Optional): Treat cells with the inhibitor and analyze their cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide). Inhibition of Myt1 or Wee1 is expected to cause premature mitotic entry, leading to an increase in the G2/M population and potentially mitotic catastrophe.[6]
By employing these standardized experimental approaches, researchers can accurately determine the selectivity profile of novel inhibitors like this compound and compare their performance against existing compounds. This critical data informs the selection of the most promising candidates for further preclinical and clinical development in oncology and other therapeutic areas where cell cycle dysregulation is a hallmark.
References
- 1. WO2000033841A1 - Myt1 kinase inhibitors - Google Patents [patents.google.com]
- 2. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Myt1-IN-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the potent Myt1 inhibitor, Myt1-IN-3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines industry-standard best practices for handling potent, research-grade small molecule compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is the most critical step in mitigating risks associated with handling chemical compounds. The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6319 or equivalent | Prevents skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 or equivalent | Protects eyes from splashes and aerosols. |
| Chemical Splash Goggles | ANSI Z87.1 or equivalent | To be worn when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Certified and functioning properly | All handling of solid this compound and preparation of stock solutions should be performed in a fume hood. |
| N95 Respirator | NIOSH-approved | May be required for weighing powdered compound if a fume hood is not available. Consult your institution's safety officer. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to maintain safety and experimental integrity.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the product name and quantity match the order.
-
Storage: Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials. This compound is typically stored at -20°C.[1]
Preparation of Stock Solutions:
-
Location: All weighing and initial dissolution of the powdered compound must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields.
-
Procedure:
-
Carefully open the vial inside the fume hood.
-
Weigh the required amount of this compound using an analytical balance.
-
Add the appropriate solvent (e.g., DMSO) to the vial to create a stock solution of the desired concentration.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Handling of Solutions:
-
Dilutions: Perform all serial dilutions and additions to experimental assays within a fume hood or on a benchtop with appropriate local exhaust ventilation.
-
Avoid Aerosols: Use caution to avoid generating aerosols. When pipetting, release the liquid gently against the wall of the receiving vessel.
Disposal Plan: Ensuring a Safe and Clean Workspace
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste:
-
All solutions containing this compound should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of all contents.
-
Do not mix incompatible waste streams.
-
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated solid hazardous waste container.
-
This container should also be clearly labeled as "Hazardous Waste."
-
-
Disposal:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the waste containers.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
